(Tetrahydro-pyran-2-yl)-acetic acid
描述
Structure
3D Structure
属性
IUPAC Name |
2-(oxan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJWKHJGSNPGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390195, DTXSID70901232 | |
| Record name | (Tetrahydro-pyran-2-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_321 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13103-40-7 | |
| Record name | (Tetrahydro-pyran-2-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (Tetrahydro-pyran-2-yl)-acetic acid
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core basic properties of (Tetrahydro-pyran-2-yl)-acetic acid (CAS No: 13103-40-7), a heterocyclic compound of interest in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
This compound is a solid, heterocyclic carboxylic acid.[1] Its structure, featuring a saturated six-membered tetrahydropyran (THP) ring attached to an acetic acid moiety, makes it a valuable building block in the synthesis of more complex molecules.[2]
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Citation |
| CAS Number | 13103-40-7 | [1][3] |
| Molecular Formula | C7H12O3 | [1][4] |
| Molecular Weight | 144.17 g/mol | [3][5] |
| IUPAC Name | 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | |
| Synonyms | 2-(oxan-2-yl)acetic acid, Tetrahydro-2H-pyran-2-ylacetic acid, 2-Tetrahydropyran-2-ylacetic Acid | [1][3][4] |
| InChI | 1S/C7H12O3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H,8,9) | [1][4] |
| InChIKey | WRJWKHJGSNPGND-UHFFFAOYSA-N | [1][4] |
| SMILES | C(C(=O)O)C1OCCCC1 | [5] |
Physical Properties
Quantitative physical data for this compound are presented below. The compound is typically a solid at room temperature with a melting point between 55-57 °C.[6]
| Property | Value | Conditions | Citation |
| Physical Form | Solid | Room Temperature | [1][6] |
| Melting Point | 55-57 °C | [6] | |
| Boiling Point | 110-112 °C | at 2 mmHg | [6] |
| 285.1 °C | at 760 mmHg (Calculated) | [5] | |
| Density | 1.112 g/cm³ | (Calculated) | [5] |
| Flash Point | 119.2 °C | (Calculated) | [5] |
| Purity | 97-98% | Commercially Available | [4] |
| Storage | Room Temperature, Sealed in Dry Conditions | [3] |
Acidity
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound (CAS 13103-40-7) is not extensively described in the available literature. However, the synthesis of structurally similar compounds, such as the natural product (-)-Civet ((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid), provides a viable strategic workflow.[1]
The synthesis of 2,6-disubstituted tetrahydropyrans is a synthetically challenging task that has been approached through various methods, including palladium-catalyzed hydroxycarbonylation, rearrangements of enol ethers, and cyclization reactions.[1]
General Synthetic Workflow Example
The following diagram illustrates a generalized, multi-step workflow for synthesizing a 2-substituted tetrahydropyran acetic acid, based on strategies employed for related molecules. This process typically involves the construction of the tetrahydropyran ring, functional group manipulations, and final oxidation to the carboxylic acid.
Caption: Generalized synthetic pathway for 2-(THP)-acetic acid derivatives.
Biological Significance and Applications
Specific signaling pathways and mechanisms of action for this compound have not been detailed in the surveyed literature. However, the tetrahydropyran (THP) ring is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[1][9]
The THP moiety is a key structural component in compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10] Its prevalence in biologically active molecules suggests that this compound serves as a valuable scaffold and building block for the development of novel therapeutics.[6] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex drug candidates.
Structural Relationship to Bioactive Scaffolds
The diagram below illustrates the logical relationship between the fundamental structure of this compound and its potential application as a foundational element in drug discovery.
Caption: Structural features and potential applications in drug development.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 5. 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid | C7H12O4 | CID 15223221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 10. cajmns.casjournal.org [cajmns.casjournal.org]
An In-depth Technical Guide to the Synthesis of (Tetrahydro-pyran-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to (Tetrahydro-pyran-2-yl)-acetic acid, a valuable building block in medicinal chemistry and drug development. This document details two distinct and effective methodologies: the direct oxidation of 2-(tetrahydro-pyran-2-yl)ethanol and a multi-step approach via malonic ester synthesis. Each route is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways to aid researchers in selecting and implementing the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound can be efficiently achieved through two principal routes. The choice of method will depend on factors such as the availability of starting materials, desired scale, and process complexity.
-
Route 1: Oxidation of 2-(tetrahydro-pyran-2-yl)ethanol offers a direct, one-step conversion of a commercially available primary alcohol to the target carboxylic acid. This method is characterized by its simplicity and potentially high yields.
-
Route 2: Malonic Ester Synthesis provides a classic and versatile multi-step approach. This route involves the alkylation of diethyl malonate with a suitable tetrahydropyran electrophile, followed by hydrolysis and decarboxylation. While more complex, it offers flexibility in analogue synthesis.
This guide provides a thorough comparison of these two routes, enabling informed decisions for laboratory-scale synthesis and process development.
Route 1: Oxidation of 2-(tetrahydro-pyran-2-yl)ethanol
This synthetic pathway represents a direct and efficient method for the preparation of this compound. The core of this route is the oxidation of the primary alcohol, 2-(tetrahydro-pyran-2-yl)ethanol, to the corresponding carboxylic acid. The Jones oxidation is a well-established and powerful method for this transformation.[1][2][3][4]
Signaling Pathway Diagram
Caption: Oxidation of 2-(tetrahydro-pyran-2-yl)ethanol.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-(tetrahydro-pyran-2-yl)ethanol |
| Key Reagents | Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), Acetone |
| Reaction Type | Oxidation |
| Number of Steps | 1 |
| Typical Yield | High (specific data for this substrate is not readily available in the searched literature, but Jones oxidations of primary alcohols to carboxylic acids are generally high-yielding) |
| Reaction Temperature | 0 °C to room temperature |
| Advantages | Direct, one-step synthesis; uses readily available and inexpensive reagents.[2] |
| Disadvantages | Use of carcinogenic chromium(VI) compounds, requiring careful handling and disposal.[2] |
Experimental Protocol: Jones Oxidation
1. Preparation of Jones Reagent:
-
In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).
-
Carefully and slowly, with stirring, add this mixture to 50 mL of water.
-
Allow the solution to cool to room temperature.
2. Oxidation Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(tetrahydro-pyran-2-yl)ethanol in acetone.
-
Cool the flask in an ice-water bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The temperature should be maintained below 30°C. A color change from the orange-red of the Cr(VI) reagent to the green of Cr(III) species will be observed.
-
Continue adding the reagent until the orange-red color persists, indicating the complete consumption of the alcohol.
3. Work-up and Purification:
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Route 2: Malonic Ester Synthesis
This classic synthetic strategy provides a versatile multi-step route to this compound. The synthesis commences with the preparation of an electrophilic tetrahydropyran derivative, 2-(bromomethyl)tetrahydropyran, from the corresponding alcohol. This is followed by the alkylation of diethyl malonate and subsequent hydrolysis and decarboxylation to afford the final product.[5]
Signaling Pathway Diagram
Caption: Malonic ester synthesis of the target acid.
Quantitative Data
| Parameter | Step 1: Bromination | Step 2: Alkylation | Step 3: Hydrolysis & Decarboxylation |
| Starting Material | 2-(hydroxymethyl)tetrahydropyran | 2-(bromomethyl)tetrahydropyran, Diethyl malonate | Diethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate |
| Key Reagents | PBr₃ or CBr₄/PPh₃ | Sodium ethoxide (NaOEt), Ethanol | Sodium hydroxide (NaOH), HCl |
| Reaction Type | Nucleophilic Substitution | SN2 Alkylation | Saponification & Decarboxylation |
| Typical Yield | Good to high | High | High |
| Reaction Temperature | 0 °C to reflux | Reflux | Reflux |
| Advantages | Versatile, avoids harsh oxidizing agents. | ||
| Disadvantages | Multi-step process, requires preparation of an intermediate. |
Experimental Protocol
Step 1: Synthesis of 2-(bromomethyl)tetrahydropyran
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-(hydroxymethyl)tetrahydropyran in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)tetrahydropyran, which can be purified by distillation under reduced pressure.
Step 2: Alkylation of Diethyl Malonate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol under a nitrogen atmosphere.[5]
-
To the stirred solution of sodium ethoxide, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.[5]
-
Add 2-(bromomethyl)tetrahydropyran (1.0 equivalent) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and saturated brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate.
-
Purify the crude product by column chromatography on silica gel.[5]
Step 3: Hydrolysis and Decarboxylation
-
To the purified diethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.[5]
-
Heat the mixture to reflux for 3-4 hours to facilitate the hydrolysis of the ester groups.[5]
-
Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Heat the acidified mixture gently to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide.
-
Cool the acidic solution in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Conclusion
This guide has detailed two robust and reliable synthetic routes for the preparation of this compound. The direct oxidation of 2-(tetrahydro-pyran-2-yl)ethanol is a straightforward, one-step method suitable for rapid synthesis, albeit with the caveat of using chromium-based reagents. The malonic ester synthesis, while more involved, offers a versatile and classic approach that avoids harsh oxidants and can be adapted for the synthesis of various analogues. The choice between these methods will be guided by the specific requirements of the research, including scale, available starting materials, and safety considerations. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.
References
(Tetrahydro-pyran-2-yl)-acetic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on (Tetrahydro-pyran-2-yl)-acetic acid. Due to the limited availability of detailed public data for this specific molecule, this document also includes relevant information on closely related compounds to provide a broader context for its potential synthesis, properties, and biological activities.
Chemical and Physical Properties
This compound, also known by its CAS Number 13103-40-7, is a carboxylic acid derivative of tetrahydropyran.[1][2] While extensive experimental data is scarce, the following table summarizes its basic chemical and physical properties gathered from various chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 13103-40-7 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 55-57 °C | [2] |
| Boiling Point | 110-112 °C (at 2 mmHg) | [2] |
| Purity | Typically ≥97% | [1][2] |
Synthesis and Experimental Protocols
Illustrative Synthesis of a Related Tetrahydropyran Acetic Acid Derivative
The total synthesis of (-)-Civet, a methylated analog, was achieved from tri-O-acetyl-D-glucal.[3] The key steps involved the formation of the tetrahydropyran ring, followed by functional group manipulations to introduce the acetic acid moiety.
Experimental Workflow for the Synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid
References
An In-depth Technical Guide to (Tetrahydro-pyran-2-yl)-acetic acid (CAS 13103-40-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tetrahydro-pyran-2-yl)-acetic acid, with the CAS number 13103-40-7, is a versatile heterocyclic compound. Its structure, featuring a saturated six-membered oxygen-containing ring (tetrahydropyran) linked to an acetic acid moiety, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential applications based on the activities of structurally related compounds. The tetrahydropyran ring is a common motif in many natural products and pharmacologically active molecules, suggesting the potential for this compound and its derivatives in drug discovery and development.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 13103-40-7 | Multiple sources |
| Molecular Formula | C₇H₁₂O₃ | Multiple sources |
| Molecular Weight | 144.17 g/mol | Multiple sources |
| Melting Point | 55-57 °C | Lookchem |
| Boiling Point | 285.1 °C at 760 mmHg | Lookchem |
| Density | 1.111 g/cm³ | Lookchem |
| Flash Point | 119.2 °C | Lookchem |
| Appearance | Solid | ChemScene |
| Purity | Typically ≥97% | ChemScene |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol describes a two-step process starting from commercially available 2-formyltetrahydropyran.
Step 1: Reduction of 2-formyltetrahydropyran to 2-(Tetrahydro-pyran-2-yl)-ethanol
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 2-formyltetrahydropyran (10.0 g, 87.6 mmol) and dissolved in methanol (100 mL).
-
Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (3.31 g, 87.6 mmol) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: The reaction mixture is quenched by the slow addition of 1 M hydrochloric acid until the pH is approximately 7. The methanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(Tetrahydro-pyran-2-yl)-ethanol as a crude product, which can be purified by column chromatography on silica gel.
Step 2: Oxidation of 2-(Tetrahydro-pyran-2-yl)-ethanol to this compound
-
Reaction Setup: A 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-(Tetrahydro-pyran-2-yl)-ethanol (10.0 g, 76.8 mmol) dissolved in acetone (200 mL).
-
Oxidation: The solution is cooled to 0 °C. Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise from the dropping funnel. The temperature of the reaction mixture is maintained below 10 °C during the addition. The formation of a green precipitate indicates the progress of the oxidation.
-
Reaction Monitoring: After the addition is complete, the mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC (7:3 hexane:ethyl acetate with a few drops of acetic acid).
-
Work-up: The excess oxidant is quenched by the addition of isopropanol until the orange color disappears. The mixture is filtered to remove the chromium salts, and the solvent is evaporated under reduced pressure.
-
Purification: The residue is dissolved in diethyl ether (150 mL) and washed with water (3 x 50 mL) and then brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the hypothetical protocol.
Caption: General workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and the involvement of this compound in any signaling pathways. However, the tetrahydropyran moiety is a prevalent structural feature in a wide range of biologically active natural products and synthetic drugs. Its presence can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets.
For instance, certain derivatives of pyran have been reported to exhibit antimicrobial and anticancer activities. One study on 6-Pentyl-2H-Pyran-2-One, a structurally related compound, suggested it possesses antifungal properties and may exert its effects through the Target of Rapamycin (TOR) signaling pathway. While this does not directly implicate this compound in the same pathway, it highlights a potential area for future investigation.
Given the absence of specific data, a signaling pathway diagram for this compound cannot be constructed at this time. Researchers are encouraged to perform biological screening assays to elucidate its potential pharmacological profile.
The following diagram represents a logical workflow for the initial biological screening of a novel compound like this compound.
Caption: A generalized workflow for the biological screening and development of a new chemical entity.
Conclusion
This compound is a chemical intermediate with well-defined physical properties. While its biological role is yet to be extensively studied, its structural similarity to components of known bioactive molecules makes it a compound of interest for further research and development. The provided hypothetical synthesis protocol offers a practical starting point for its preparation in a laboratory setting. Future investigations into its biological activity are warranted to unlock its full potential in medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to (Tetrahydro-pyran-2-yl)-acetic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Tetrahydro-pyran-2-yl)-acetic acid derivatives and their analogs, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on quantitative data and mechanistic insights.
Introduction
The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmacologically active molecules.[1] Its derivatives, particularly those incorporating an acetic acid moiety at the 2-position, have garnered attention for their diverse biological activities. These activities range from antimicrobial and anticancer to enzyme inhibition, making them attractive candidates for drug discovery and development programs. This guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers in the field.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the construction of the tetrahydropyran ring as a key step. A variety of synthetic strategies have been developed to achieve this, including hetero-Diels-Alder reactions, Prins cyclizations, and intramolecular Michael additions.
One notable example is the total synthesis of (-)-Civet, or (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a constituent of civet cat glandular secretions.[1] The synthesis of this natural product highlights a stereoselective approach to constructing the substituted tetrahydropyran ring.
Experimental Protocol: Synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid
This protocol is adapted from the total synthesis of (-)-Civet.[1]
Materials:
-
Precursor ketone (e.g., a protected hydroxy ketone)
-
Tosylhydrazine (NH2NHTs)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Reagents for deprotection (e.g., acid or base)
-
Oxidizing agent (e.g., Pyridinium dichromate - PDC)
Procedure:
-
Hydrazone Formation: To a solution of the precursor ketone in methanol, add tosylhydrazine. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Reduction to the Methylene Group: To the reaction mixture containing the hydrazone, add sodium cyanoborohydride in portions. Continue stirring at room temperature until the reduction is complete (monitored by TLC). Quench the reaction carefully with water and extract the product with an appropriate organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Remove the protecting group from the hydroxyl function using appropriate conditions depending on the nature of the protecting group.
-
Oxidation to the Carboxylic Acid: Dissolve the resulting alcohol in dichloromethane and add an oxidizing agent, such as Pyridinium dichromate (PDC). Stir the reaction at room temperature until the oxidation is complete.
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to afford the desired this compound derivative.
Biological Activities and Quantitative Data
This compound derivatives and their analogs have demonstrated a wide spectrum of biological activities. The following tables summarize some of the reported quantitative data for various pyran-containing compounds, highlighting their potential as therapeutic agents.
Anticancer and Cytotoxic Activity
Many pyran derivatives exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolyl s-Triazine Derivatives | MDA-MB-231 | 59.24 nM (Compound 7f, EGFR inhibition) | [2] |
| Pyrazolyl s-Triazine Derivatives | MDA-MB-231 | 70.3 nM (Compound 7d, EGFR inhibition) | [2] |
| 1H-benzo[f]chromene derivatives | MCF-7 | 1.3 - 3.87 | [3] |
| 1H-benzo[f]chromene derivatives | HCT-116 | 1.2 - 8.6 | [3] |
| 1H-benzo[f]chromene derivatives | HepG-2 | 0.8 - 6.1 | [3] |
Antimicrobial Activity
The antimicrobial potential of pyran derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1H-benzo[f]chromene derivative (4g) | Escherichia coli | 250 | [3] |
| 1H-benzo[f]chromene derivative (4g) | Staphylococcus aureus (MRSA) | 500 | [3] |
| 1H-benzo[f]chromene derivative (4g) | Klebsiella pneumoniae | 500 | [3] |
| 1H-benzo[f]chromene derivative (4g) | Bacillus cereus | 1000 | [3] |
| 1H-benzo[f]chromene derivative (4g) | Bacillus subtilis | 1000 | [3] |
Experimental Protocols for Biological Evaluation
Standardized and detailed experimental protocols are crucial for the reliable assessment of the biological activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative or analog
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivative or analog
-
Positive control antibiotic/antifungal
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. Some pyran-containing derivatives have been shown to modulate key cellular signaling pathways involved in cancer progression.
EGFR/PI3K/AKT/mTOR Signaling Pathway
The EGFR/PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers. Certain pyrazolyl s-triazine derivatives, which share structural similarities with some pyran-based compounds, have been shown to inhibit EGFR, a receptor tyrosine kinase at the top of this cascade.[2] Inhibition of EGFR can block downstream signaling through the PI3K/AKT/mTOR axis, leading to a reduction in cancer cell proliferation and survival.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with diverse and potent biological activities. This guide has provided an overview of their synthesis, quantitative bioactivity, and the experimental methods used for their evaluation. The data presented herein, particularly their anticancer and antimicrobial properties, underscore their potential as lead compounds in drug discovery. Further research focusing on structure-activity relationship (SAR) studies and the elucidation of their detailed mechanisms of action will be crucial for the development of novel therapeutics based on this versatile scaffold.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (Tetrahydro-pyran-2-yl)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (Tetrahydro-pyran-2-yl)-acetic acid. Due to the limited availability of directly measured spectra for this specific compound in public databases, this guide presents estimated spectroscopic values derived from the analysis of structurally related compounds, namely tetrahydropyran and tetrahydropyran-2-methanol. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the estimated quantitative spectroscopic data for this compound. These estimations are based on established principles of spectroscopy and data from analogous structures.
Table 1: Estimated ¹H NMR Spectroscopic Data
| Protons | Estimated Chemical Shift (ppm) | Multiplicity | Estimated Coupling Constant (J) |
| H-2 | 3.8 - 4.0 | m | - |
| H-6 (axial) | 3.4 - 3.6 | m | - |
| H-6 (equatorial) | 3.9 - 4.1 | m | - |
| -CH₂-COOH | 2.4 - 2.6 | d | ~6-7 Hz |
| Ring CH₂ (H-3, H-4, H-5) | 1.4 - 1.8 | m | - |
| -COOH | 10 - 12 | br s | - |
Table 2: Estimated ¹³C NMR Spectroscopic Data
| Carbon | Estimated Chemical Shift (ppm) |
| C=O | 175 - 180 |
| C-2 | 75 - 80 |
| C-6 | 68 - 72 |
| -CH₂-COOH | 40 - 45 |
| C-3, C-4, C-5 | 20 - 35 |
Table 3: Estimated Infrared (IR) Spectroscopy Data
| Functional Group | Estimated Absorption Range (cm⁻¹) | Bond |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | O-H stretch |
| Carboxylic Acid C=O | 1700 - 1725 | C=O stretch |
| C-O-C (ether) | 1080 - 1150 | C-O stretch |
| C-H (alkane) | 2850 - 2960 | C-H stretch |
Table 4: Estimated Mass Spectrometry (MS) Data
| Parameter | Estimated Value |
| Molecular Ion (M⁺) | m/z 144 |
| Key Fragment Ions | m/z 85 (loss of -CH₂COOH), m/z 99 (loss of -COOH) |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (like the carboxylic acid proton).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon environments.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
For solution samples: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃). The concentration should be approximately 1-5% (w/v).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure solvent).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument will automatically subtract the background spectrum from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. This technique is particularly useful for observing the molecular ion with minimal fragmentation.
-
EI-MS: Introduce the sample (often via a direct insertion probe or after separation by gas chromatography) into the high-vacuum source where it is bombarded with a high-energy electron beam. This method typically induces fragmentation, providing structural information.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships between spectroscopic data and structural information.
molecular weight of (Tetrahydro-pyran-2-yl)-acetic acid
An In-Depth Technical Guide on (Tetrahydro-pyran-2-yl)-acetic acid
Introduction
This compound, also known as 2-(oxan-2-yl)acetic acid, is a carboxylic acid derivative of tetrahydropyran. The tetrahydropyran (THP) ring is a common structural motif found in numerous natural products and synthetic compounds of biological and pharmacological significance[1]. Its presence in various bioactive molecules makes it a valuable scaffold in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound and its derivatives, tailored for researchers and professionals in the field.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C7H12O3 | [2][3] |
| Molecular Weight | 144.17 g/mol | [3][4] |
| CAS Number | 13103-40-7 | [2][4] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2][3] |
| Boiling Point | 285.102°C at 760 mmHg (Calculated) | [5] |
| Density | 1.112 g/cm³ (Calculated) | [5] |
| InChI Key | WRJWKHJGSNPGND-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of tetrahydropyran derivatives is a well-established area of organic chemistry. Below are examples of synthetic strategies that can be employed or adapted to produce this compound and related structures.
General Synthesis of Tetrahydropyran Derivatives
A common approach for synthesizing tetrahydropyran rings involves the cyclization of suitable precursors. For instance, a production method for a tetrahydro-2H-pyran derivative has been described that can be adapted for industrial-scale synthesis. This method may involve reactions such as etherification, esterification, and carbon-carbon bond formation using specific intermediates[6]. The process is designed to be efficient and avoid the use of expensive reagents[6].
A generalized workflow for the synthesis of a tetrahydropyran derivative is illustrated below.
Caption: Generalized workflow for the synthesis of tetrahydropyran derivatives.
Total Synthesis of a (-)-Civet: A Related Natural Product
A study on the total synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a constituent of civet, provides a detailed experimental protocol for creating a substituted this compound[1]. The synthesis starts from a readily available chiral building block, tri-O-acetyl-D-glucal[1].
Key Experimental Steps:
-
Formation of Aldehyde Precursor: The synthesis begins with the conversion of tri-O-acetyl-D-glucal to a key aldehyde intermediate through a[4][4]-sigmatropic rearrangement[1].
-
Reduction and Protection: The aldehyde is reduced to an alcohol using NaBH4, followed by catalytic hydrogenation. The resulting hydroxyl group is then protected (e.g., with a MOM group)[1].
-
Chain Elongation and Cyclization: Further steps lead to the formation of the cis-2,6-disubstituted tetrahydropyran ring[1].
-
Final Oxidation: The final step involves the removal of the protecting group and oxidation of the resulting alcohol to the desired carboxylic acid, yielding the target molecule[1].
Biological Activity and Signaling Pathways
The tetrahydropyran scaffold is a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with a wide range of biological activities, including anti-cancer properties[7]. While specific data on the biological activity of this compound itself is limited in the provided search results, the activities of its derivatives suggest potential areas of application.
Inhibition of TGF-β and LpxC
Derivatives of tetrahydropyran have been investigated as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5), which is a target for therapies against fibrotic diseases and cancer[7]. Additionally, tetrahydropyran-based hydroxamates have shown potent inhibition of LpxC, an essential enzyme in the biosynthesis of lipid A in most Gram-negative bacteria, making it an attractive target for novel antibiotics[8].
Potential Role in EGFR/PI3K/AKT/mTOR Signaling
Recent studies have explored the synthesis of pyrazolyl s-triazine derivatives, which may incorporate a tetrahydropyran moiety, for the targeted therapy of triple-negative breast cancer[9][10]. These compounds have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade[9][10][11]. This pathway is crucial in regulating cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by tetrahydropyran-containing compounds highlights a potential mechanism of action for their anti-cancer effects[11].
Below is a diagram illustrating the EGFR/PI3K/AKT/mTOR signaling pathway, which can be targeted by bioactive molecules containing the tetrahydropyran scaffold.
Caption: The EGFR/PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
Conclusion
This compound, with its core tetrahydropyran structure, represents a molecule of significant interest for researchers in organic synthesis and drug development. While detailed biological studies on this specific compound are not widely available, the proven efficacy of its derivatives as inhibitors of key biological targets like TGF-β, LpxC, and components of the EGFR/PI3K/AKT/mTOR pathway underscores the therapeutic potential of this chemical scaffold. The synthetic methodologies outlined provide a foundation for the creation of novel analogs for further investigation.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 3. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid - CAS:13103-40-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. CAS # 13103-40-7, (Tetrahydro-Pyran-2-Yl)Acetic Acid: more information. [ww.chemblink.com]
- 6. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (Tetrahydro-pyran-2-yl)-acetic acid: Chemical Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydro-pyran-2-yl)-acetic acid is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of bioactive natural products and synthetic pharmaceuticals, imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound. Detailed experimental protocols, spectroscopic data, and potential applications in drug development are presented to serve as a valuable resource for researchers in the field.
Chemical Structure and Properties
This compound, with the chemical formula C₇H₁₂O₃, consists of a saturated six-membered tetrahydropyran ring substituted at the 2-position with an acetic acid moiety.[1] The presence of a chiral center at the C2 position of the pyran ring means that the compound can exist as a racemic mixture or as individual enantiomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 13103-40-7 | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | WRJWKHJGSNPGND-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound and its derivatives often involves the construction of the tetrahydropyran ring as a key step. Several synthetic strategies have been developed for the formation of the THP ring, including intramolecular cyclization reactions. A common precursor for the synthesis of 2-substituted tetrahydropyrans is 5,6-dihydro-2H-pyran-2-one.[3]
A general retrosynthetic approach for this compound is illustrated below. This pathway involves the hydrolysis of a corresponding ester, which can be synthesized from a protected hydroxypentanal derivative.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis of a Derivative, (-)-cis-6-methyltetrahydropyran-2-yl)acetic acid (Civet)
Key Steps: [4]
-
[1][1]-Sigmatropic Rearrangement: Tri-O-acetyl-D-glucal is converted to an aldehyde intermediate.
-
Reduction and Protection: The aldehyde is reduced to an alcohol, which is then protected.
-
Chain Elongation and Cyclization: Further modifications lead to a diol, which is then mesylated and cyclized to form the tetrahydropyran ring.
-
Side Chain Introduction: A Wolff-Kishner reduction is employed to introduce the methyl group.
-
Oxidation: The final step involves the oxidation of a primary alcohol to the desired carboxylic acid.
This multi-step synthesis highlights a common strategy for constructing complex tetrahydropyran-containing natural products.
Spectroscopic Characterization
Detailed spectroscopic data for the parent this compound is not available in a consolidated public database. However, characteristic spectral features can be inferred from data on closely related derivatives.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals in the δ 1.2-2.0 ppm range for the methylene protons of the THP ring. A multiplet between δ 3.4-4.0 ppm for the protons adjacent to the ring oxygen. A multiplet for the proton at the C2 position. Signals corresponding to the methylene protons of the acetic acid group. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the methylene carbons of the THP ring typically between δ 20-40 ppm. A signal for the carbon adjacent to the ring oxygen (C6) around δ 60-70 ppm. A signal for the C2 carbon. A signal for the carboxylic acid carbonyl carbon above δ 170 ppm. |
| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. C-O stretching vibrations for the ether linkage in the THP ring around 1050-1150 cm⁻¹. |
| Mass Spec (m/z) | A molecular ion peak (M⁺) at approximately 144. Fragmentation patterns would likely involve the loss of the carboxylic acid group (M-45) and fragmentation of the tetrahydropyran ring. |
Applications in Drug Development
The tetrahydropyran ring is a key structural component in numerous biologically active compounds, including natural products and synthetic drugs.[4] Its presence can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.
Derivatives of this compound have been investigated for a range of therapeutic applications. For example, benzimidazole derivatives bearing a tetrahydropyranyl residue have been evaluated for their antitumor and anti-HIV-1 activities.[5] While anti-HIV activity was not observed, some compounds demonstrated moderate antitumor activity and significant tracheal relaxant effects.[5]
The logical workflow for exploring the therapeutic potential of this core structure involves several key stages, from initial library synthesis to preclinical evaluation.
Caption: Drug discovery workflow utilizing the this compound scaffold.
Conclusion
This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide has summarized the key chemical and physical properties of this compound, outlined synthetic strategies, and provided a framework for its characterization and utilization in drug discovery programs. Further research into the direct synthesis and biological evaluation of the parent compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Synthesis and biological investigations of 2-(tetrahydropyran-2'-yl) and 2-(tetrahydrofuran-2'-yl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Biological Activity of (Tetrahydro-pyran-2-yl)-acetic acid: A Review of Current Scientific Knowledge
An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the core biological activity of (Tetrahydro-pyran-2-yl)-acetic acid. While the tetrahydropyran motif is a cornerstone in the architecture of numerous biologically active compounds, the parent molecule, this compound, primarily serves as a chiral building block in organic synthesis. Direct studies on its specific pharmacological effects, mechanism of action, and potential therapeutic targets are notably absent from the current body of scientific research.
The tetrahydropyran (THP) ring is a prevalent structural feature in a vast array of natural products and synthetic molecules with significant biological and pharmacological properties.[1] This six-membered heterocyclic scaffold is a key component in compounds demonstrating a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] However, the biological activity of these complex molecules arises from the intricate interplay of the entire structure, not solely from the tetrahydropyran core.
This compound, in its own right, is recognized in the scientific community predominantly for its utility in synthetic chemistry.[5] Numerous research articles detail the stereoselective synthesis of its various isomers, highlighting its role as a valuable precursor for the total synthesis of complex natural products, such as the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid.[1] The focus of these studies remains on the chemical transformations and synthetic strategies rather than the intrinsic biological effects of the starting material.
While the broader class of tetrahydropyran derivatives has been the subject of extensive biological investigation, this research has concentrated on more complex analogues. For instance, derivatives incorporating amino acid moieties or those integrated into larger pharmacologically active scaffolds have been explored.[6] These studies, however, do not provide data that can be directly extrapolated to the core biological activity of the unsubstituted this compound.
A comprehensive search for quantitative biological data, such as IC50 or EC50 values, detailed experimental protocols for biological assays, and associated signaling pathways for this compound yielded no specific results. The existing literature does not contain reports of bioactivity screening or pharmacological profiling of this particular compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid | 876716-61-9 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
In-Silico Analysis of (Tetrahydro-pyran-2-yl)-acetic acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydro-pyran-2-yl)-acetic acid is a chiral building block utilized in organic synthesis for the development of enantiomerically pure compounds with specific biological activities.[1] This technical guide provides a comprehensive overview of a proposed computational methodology to elucidate the structural, electronic, and potential biological interaction properties of this compound. The following sections detail hypothetical protocols and expected outcomes from conformational analysis, quantum chemical calculations, and molecular docking studies. All quantitative data are presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.
Introduction
The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds.[2] Its saturated, heterocyclic structure can influence molecular conformation, solubility, and metabolic stability. This compound, as a derivative, combines this important ring system with a carboxylic acid moiety, a functional group critical for interactions with biological targets.[3] Computational chemistry and molecular modeling offer powerful tools to investigate the intrinsic properties of such molecules at an atomic level, providing insights that can guide synthetic efforts and drug discovery programs.[4]
This whitepaper outlines a theoretical framework for the computational analysis of this compound. The proposed studies aim to:
-
Determine the stable three-dimensional conformations of the molecule.
-
Characterize its electronic properties to understand its reactivity.
-
Predict its potential binding affinity and interaction modes with a hypothetical biological target.
The methodologies and hypothetical results presented herein serve as a comprehensive guide for researchers intending to perform similar in-silico analyses.
Proposed Computational Methodologies
A multi-step computational workflow is proposed to thoroughly investigate the properties of this compound. This workflow encompasses conformational searching, quantum mechanical calculations, and molecular docking simulations.
References
Methodological & Application
The Synthetic Utility of (Tetrahydro-pyran-2-yl)-acetic acid: A Guide for Researchers
(Tetrahydro-pyran-2-yl)-acetic acid is a versatile building block in organic synthesis, valued for its robust cyclic ether moiety and a readily transformable carboxylic acid handle. This document provides detailed application notes and experimental protocols for its use in key synthetic transformations, including esterification, amide bond formation, and reduction. These reactions enable the incorporation of the tetrahydropyran motif into a wide range of molecular architectures, a feature often sought in the development of novel therapeutics and other functional molecules.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 55-57 °C | |
| Boiling Point | 110-112 °C at 2 mmHg |
Application Notes
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability. The acetic acid side chain of this compound serves as a convenient point of attachment for diversification, allowing for the synthesis of esters, amides, and alcohols, which can act as key intermediates or final products in a synthetic campaign.
Esterification: The carboxylic acid can be readily converted to a variety of esters through standard acid-catalyzed esterification (e.g., Fischer esterification) or by using coupling agents. These esters can be utilized as protecting groups, prodrugs, or as intermediates for further transformations such as Claisen condensations.
Amide Bond Formation: Coupling of this compound with a diverse range of primary and secondary amines is a straightforward approach to generate novel amides. These amides are of significant interest in drug discovery as they can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for efficient amide bond formation.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(Tetrahydro-pyran-2-yl)-ethanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LAH). The resulting alcohol can then be used in a variety of subsequent reactions, including etherification, oxidation to the corresponding aldehyde, or conversion to leaving groups for nucleophilic substitution.
Key Synthetic Transformations
A schematic overview of the key synthetic transformations of this compound is presented below.
Figure 1. Key synthetic transformations of this compound.
Experimental Protocols
Esterification: Synthesis of Methyl (Tetrahydro-pyran-2-yl)-acetate
This protocol describes the synthesis of the methyl ester via a Fischer esterification reaction.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Methanol (large excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
Procedure:
-
To a solution of this compound in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data (Representative):
| Reactant | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid | Methyl (2,6,6-trimethyltetrahydropyran-2-yl)acetate | I₂ | Methanol | - | - |
Note: Specific yield for the parent compound was not found in the searched literature. The data provided is for a structurally related compound.[1]
Amide Coupling: Synthesis of N-Benzyl-2-(tetrahydro-pyran-2-yl)-acetamide
This protocol outlines the synthesis of an amide derivative using a standard peptide coupling agent.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound and HATU in anhydrous DCM or DMF.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add benzylamine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Various Carboxylic Acids | Benzylamine | HATU | DIPEA | - | - | >80 |
Note: Specific yield for the coupling of this compound was not found in the searched literature. The data provided is a general representation for HATU-mediated couplings.
Reduction: Synthesis of 2-(Tetrahydro-pyran-2-yl)-ethanol
This protocol describes the reduction of the carboxylic acid to the corresponding primary alcohol using lithium aluminum hydride.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LAH) (excess)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% NaOH solution
-
Anhydrous Sodium Sulfate
-
Diethyl ether
Procedure:
-
Caution: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a suspension of LAH in anhydrous THF at 0 °C, slowly add a solution of this compound in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by distillation or column chromatography if necessary.
Quantitative Data (Representative):
| Carboxylic Acid | Reducing Agent | Solvent | Time (h) | Yield (%) |
| (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid | - | - | - | - |
Note: A specific protocol with yield for the reduction of the parent this compound was not found in the searched literature. The reduction of a similar compound has been reported, but without detailed experimental data.[1]
Logical Workflow for Synthesis of Derivatives
The following diagram illustrates the logical workflow for the synthesis of various derivatives starting from this compound.
Figure 2. Synthetic workflow from this compound.
References
Application Notes and Protocols for the Tetrahydropyranyl (THP) Protecting Group
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The topic "(Tetrahydro-pyran-2-yl)-acetic acid as a protecting group" suggests a potential misunderstanding in nomenclature. This compound is a distinct molecule and is not typically employed as a protecting group. The widely used protecting group is the tetrahydropyranyl (THP) group , which is introduced to protect functional groups like alcohols and carboxylic acids. This document will focus on the application of the THP group for the protection of these functionalities.
The tetrahydropyranyl (THP) group is a widely utilized protecting group in organic synthesis, particularly for alcohols.[1][2] Its popularity stems from its low cost, ease of introduction, and general stability under a variety of non-acidic reaction conditions.[1][2][3] This makes it a valuable tool in multi-step syntheses where sensitive hydroxyl or carboxyl groups need to be masked.
Key Features of the THP Protecting Group:
-
Ease of Introduction: The THP group is readily introduced by reacting an alcohol or carboxylic acid with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[3][4]
-
Stability: THP ethers are stable to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.
-
Mild Deprotection: The THP group is easily removed under mild acidic conditions.[5]
-
Solubility: The introduction of a THP group can enhance the solubility of a molecule in organic solvents.[1][2][3]
-
Chirality Consideration: A notable drawback is the creation of a new stereocenter upon reaction with a chiral alcohol, which can lead to a mixture of diastereomers.
Application in Protecting Alcohols
The protection of alcohols as THP ethers is a robust and common practice in organic synthesis. This transformation converts the nucleophilic and acidic alcohol into a more stable acetal, preventing unwanted side reactions.
Experimental Protocol: Tetrahydropyranylation of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using dihydropyran (DHP) and a catalytic amount of p-toluenesulfonic acid (PTSA).
Materials:
-
Primary alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane.
-
To this solution, add 3,4-dihydro-2H-pyran (1.5 equiv).[5]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting THP ether by column chromatography on silica gel if necessary.
Application in Protecting Carboxylic Acids
While the THP group is more commonly used for alcohols, it can also protect carboxylic acids, forming a THP ester. However, it's important to note that THP esters are generally more labile than THP ethers and can be unstable to aqueous work-up and silica gel chromatography.[3] Despite this, their formation and subsequent cleavage under specific conditions can be synthetically useful.
Experimental Protocol: THP Protection of a Carboxylic Acid
This protocol outlines the protection of a carboxylic acid using DHP and a catalytic amount of PTSA.
Materials:
-
Carboxylic acid (e.g., an N-protected amino acid)
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane.
-
Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).[3]
-
Stir the reaction at room temperature for 10-30 minutes.[3]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure. Avoid aqueous work-up to prevent premature deprotection.[3]
-
The crude THP ester can be used in the next step without further purification. If purification is necessary, it should be done with caution, as the THP ester is sensitive to silica gel.[3]
Deprotection Protocols
The removal of the THP group is typically achieved under mild acidic conditions.
Experimental Protocol: Acid-Catalyzed Deprotection of a THP Ether
Materials:
-
THP-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the THP-protected alcohol in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by column chromatography if necessary.
Data Presentation
Table 1: Representative Conditions for THP Protection of Alcohols
| Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |
| Primary Alcohol | PTSA | DCM | 30 min | >95 | [5] |
| Secondary Alcohol | PPTS | DCM | 2 h | ~90 | [6] |
| Phenol | Bismuth Triflate | Solvent-free | 15 min | 98 | [7] |
| Hindered Alcohol | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Dichloromethane | 12 h | 95 | [7] |
Table 2: Representative Conditions for THP Deprotection
| Substrate Type | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| THP Ether | Acetic Acid/THF/H₂O | THF/Water | Room Temp. | 2-6 h | >90 | [5] |
| THP Ether | PPTS | Ethanol | 50 °C | 3 h | >90 | [5] |
| THP Ether | LiCl/H₂O | DMSO | 90 °C | 6 h | ~95 | [6] |
| THP Ester | 10% TFA | DCM | Room Temp. | 1 h | Quantitative | [3] |
Visualizations
Caption: Mechanism of THP Protection of an Alcohol.
Caption: Mechanism of Acid-Catalyzed THP Deprotection.
Caption: General Experimental Workflow for THP Protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Analytical Methods of (Tetrahydro-pyran-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tetrahydro-pyran-2-yl)-acetic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its chiral nature and functional groups necessitate robust analytical methods to ensure purity, quantify concentration, and characterize its structure. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the quantification of this compound in various sample matrices. This method separates compounds based on their polarity.
Experimental Protocol: HPLC
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Sample solvent (e.g., 50:50 acetonitrile:water)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of calibration standards of the reference standard in the sample solvent (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Data Presentation: HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| **Linearity (R²) ** | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | 0.85% | ≤ 2.0% |
| - Interday | 1.25% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | - |
Diagram: HPLC Analysis Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase volatility.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
-
Reagents and Materials:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Pyridine (anhydrous)
-
This compound reference standard
-
Solvent (e.g., Dichloromethane)
-
-
Sample Derivatization:
-
Accurately weigh the sample (approx. 1 mg) into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
Data Presentation: GC-MS Method Performance
| Parameter | Result |
| Retention Time (min) | ~12.5 (for silylated derivative) |
| Key Mass Fragments (m/z) | To be determined experimentally |
| Limit of Detection (LOD) (ng/mL) | 5 |
| Limit of Quantitation (LOQ) (ng/mL) | 20 |
Diagram: GC-MS Analysis Workflow
Caption: Workflow for the analysis of this compound by GC-MS.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Experimental Protocol: NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Reagents and Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard pulse program.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Data Presentation: Expected NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~10-12 | br s | 1H | -COOH |
| ~3.4-4.0 | m | 3H | -O-CH₂- and -CH-O- | |
| ~2.3-2.6 | m | 2H | -CH₂-COOH | |
| ~1.3-1.9 | m | 6H | Tetrahydropyran ring CH₂ | |
| ¹³C | ~175-180 | s | - | -COOH |
| ~70-80 | s | - | -CH-O- | |
| ~65-75 | s | - | -O-CH₂- | |
| ~40-45 | s | - | -CH₂-COOH | |
| ~20-35 | s | - | Tetrahydropyran ring CH₂ |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the specific isomeric form.
Diagram: Logic of NMR Structural Elucidation
Caption: Logical relationship of NMR data to the structural confirmation of the molecule.
Application Notes and Protocols for the Stereoselective Synthesis of Substituted (Tetrahydro-pyran-2-yl)-acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products exhibiting significant biological activity. Consequently, the development of synthetic methodologies for the stereocontrolled synthesis of substituted THPs is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the stereoselective synthesis of substituted (Tetrahydro-pyran-2-yl)-acetic acid derivatives, with a particular focus on the synthesis of the civet constituent, a naturally occurring fragrance molecule. The methods described herein utilize various modern synthetic strategies to achieve high levels of diastereoselectivity and enantioselectivity.
Key Stereoselective Strategies
The synthesis of chiral substituted tetrahydropyrans often relies on key stereoselective transformations. Some of the prominent strategies include:
-
Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a tetrahydropyran ring. The stereochemical outcome can be controlled by the choice of catalyst and reaction conditions.
-
Intramolecular Michael Addition: The cyclization of a precursor bearing both a nucleophile and a Michael acceptor to form the THP ring. This method is particularly effective for the synthesis of 2,6-disubstituted THPs.
-
Palladium-Catalyzed Cyclization: The use of palladium catalysts to effect the cyclization of unsaturated alcohols, often with high stereospecificity.
-
Tandem Reactions: Multi-step reactions carried out in a single pot to increase efficiency and control stereochemistry.
Data Presentation: Synthesis of (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid
The following table summarizes the quantitative data for a reported diastereoselective synthesis of the civet compound, (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid, utilizing a furan-based approach.[1][2]
| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | Silyl Protection | Chiral hydroxyester | Silyl-protected ester | TBDPSCl, Imidazole, DMF | 99 | N/A | >99 |
| 2 | Ester Reduction | Silyl-protected ester | Silyl-protected alcohol | DIBAL-H, CH₂Cl₂, -78 °C | 99 | N/A | >99 |
| 3 | Iodination | Silyl-protected alcohol | Silyl-protected iodide | PPh₃, I₂, Imidazole, THF, 0 °C | 99 | N/A | >99 |
| 4 | Furan Alkylation | Silyl-protected iodide and Furan | Alkylated furan | nBuLi, bipy, THF, 0 °C to rt | 99 | N/A | >99 |
| 5 | Oxidation and Rearrangement | Alkylated furan | Butenolide | ¹O₂, MeOH, rose bengal, hν; then Ac₂O, py, DMAP | 99 (two steps) | N/A | >99 |
| 6 | Desilylation and Cyclization | Butenolide | Bicyclic lactones | TBAF, THF, rt | 92 | Mixture of diastereomers | >99 |
| 7 | Reductive Etherification | Bicyclic lactones | Tetrahydropyran diol | LAH, BF₃·OEt₂ | 99 | N/A | >99 |
| 8 | Silyl Protection | Tetrahydropyran diol | Silyl-protected tetrahydropyran | TBSCl, Imidazole, THF | 99 | N/A | >99 |
| 9 | Oxidation | Silyl-protected tetrahydropyran | Ketone | TPAP, NMO, CH₂Cl₂ | 55 | N/A | >99 |
| 10 | Stereoselective Reduction | Ketone | Diastereomeric alcohols | L-Selectride, THF, -78 °C | 79 (32% desired, 47% undesired) | 1:1.5 | >99 |
| 11 | Deoxygenation | Desired alcohol | cis-disubstituted tetrahydropyran | Im₂CS, THF, reflux; then n-Bu₃SnH, AIBN, reflux | 28 (two steps) | >20:1 | >99 |
| 12 | Oxidation | cis-disubstituted tetrahydropyran | (+)-Civet | CrO₃, Acetone | 78 | >20:1 | >99 |
N/A: Not Applicable
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid via Furan Oxidation/Intramolecular Michael Addition[2]
This protocol outlines the key steps for the synthesis of the (+)-civet compound, a representative 2,6-syn-disubstituted tetrahydropyran.
Step 5 & 6: Furan Oxidation, Rearrangement, and Cyclization
-
Oxidation: A solution of the alkylated furan in methanol containing a catalytic amount of Rose Bengal is irradiated with a high-pressure sodium lamp while oxygen is bubbled through the solution until the starting material is consumed (monitored by TLC).
-
Rearrangement: The solvent is evaporated, and the residue is dissolved in pyridine. Acetic anhydride and a catalytic amount of DMAP are added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layers are washed with saturated aqueous copper sulfate, water, and brine, then dried over sodium sulfate and concentrated to yield the butenolide.
-
Cyclization: To a solution of the butenolide in THF at room temperature, a solution of tetrabutylammonium fluoride (TBAF) in THF is added dropwise. The reaction is stirred for 1 hour, then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The resulting mixture of bicyclic lactones is purified by column chromatography.
Step 10: Stereoselective Reduction
-
A solution of the ketone in dry THF is cooled to -78 °C under an argon atmosphere.
-
L-Selectride (1.0 M in THF) is added dropwise, and the reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of water, followed by 30% hydrogen peroxide.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The diastereomeric alcohols are separated by column chromatography.
Step 12: Final Oxidation
-
To a solution of the cis-disubstituted tetrahydropyran in acetone at 0 °C, Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise until the orange color persists.
-
The reaction is stirred for 1 hour at 0 °C.
-
Isopropanol is added to quench the excess oxidant.
-
The mixture is filtered, and the filtrate is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated to afford the final product, (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid.
Mandatory Visualizations
Diagram 1: General Workflow for Stereoselective Synthesis
Caption: General workflow for the stereoselective synthesis of substituted tetrahydropyrans.
Diagram 2: Signaling Pathway of Prins Cyclization
References
Application Notes and Protocols: (Tetrahydro-pyran-2-yl)-acetic acid in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tetrahydro-pyran-2-yl)-acetic acid and its derivatives are important structural motifs found in a variety of natural products. The tetrahydropyran (THP) ring is a common feature in many biologically active compounds, and the acetic acid side chain provides a versatile handle for further synthetic modifications.[1] This document provides an overview of the application of this compound in the synthesis of natural products, with a detailed focus on the total synthesis of (-)-Civet, a glandular secretion of the Civet Cat used in the perfume industry.[1]
Synthesis of (-)-Civet: A Case Study
The total synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, also known as (-)-Civet, showcases a comprehensive strategy for constructing the substituted tetrahydropyran ring system.[1] The synthesis utilizes readily available starting materials and proceeds through several key transformations to yield the target natural product.
Summary of Key Reactions and Yields
The following table summarizes the key steps and reported yields in the synthesis of an intermediate alcohol (10) and its subsequent conversion to (-)-Civet (2).[1]
| Step | Reaction | Reagents | Product | Yield (%) |
| 1 | Reduction and Hydrogenation | NaBH₄, H₂/Pd-C | Alcohol 6 | 90 (2 steps) |
| 2 | MOM Protection | MOM-Cl, Hunig's base | MOM ether 7 | - |
| 3 | Desilylation | TBAF | Diol 8 | 80 (from 6) |
| 4 | Mesylation | MsCl, Et₃N | Dimesylate 9 | 70 |
| 5 | Reduction | LiAlH₄ | Alcohol 10 | 94 |
| 6 | TPAP Oxidation | TPAP, NMO | Ketone 11 | 96 |
| 7 | Hydrazone Formation | NH₂NHTs | Hydrazone 12 | 98 |
| 8 | Reduction | NaBH₃CN | Compound 5 | 62 |
| 9 | MOM Deprotection | Acidic conditions | Alcohol 13 | - |
| 10 | PDC Oxidation | PDC | (-)-Civet (2) | 85 (2 steps) |
Experimental Protocols
Synthesis of Alcohol (10): [1]
-
Reduction and Hydrogenation: To a solution of the starting aldehyde in a suitable solvent, add sodium borohydride (NaBH₄) at 0 °C. After completion of the reduction, the resulting unsaturated alcohol is subjected to catalytic hydrogenation using 10% Palladium on carbon (Pd-C) under a hydrogen atmosphere to afford alcohol 6 .
-
MOM Protection: The hydroxyl group of alcohol 6 is protected using methoxymethyl chloride (MOM-Cl) in the presence of a hindered base such as Hünig's base to yield the MOM ether 7 .
-
Desilylation: The silyl protecting group in 7 is removed using tetrabutylammonium fluoride (TBAF) to give the diol 8 .
-
Mesylation: The diol 8 is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) to produce the dimesylate 9 .
-
Reduction: The dimesylate 9 is reduced with an excess of lithium aluminum hydride (LiAlH₄) at room temperature to furnish the alcohol 10 .
Synthesis of (-)-Civet (2) from Alcohol (10): [1]
-
TPAP Oxidation: The alcohol 10 is oxidized to the corresponding ketone 11 using tetrapropylammonium perruthenate (TPAP) as the catalyst and N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Hydrazone Formation: The ketone 11 is reacted with p-toluenesulfonhydrazide (NH₂NHTs) to form the hydrazone 12 .
-
Reduction: The hydrazone 12 is reduced using sodium cyanoborohydride (NaBH₃CN) to yield compound 5 .
-
MOM Deprotection and Oxidation: The MOM protecting group in 5 is removed under acidic conditions to give the alcohol 13 . Subsequent oxidation of 13 with pyridinium dichromate (PDC) affords the final natural product, (-)-Civet (2).
Synthetic Workflow for (-)-Civet
Caption: Synthetic pathway for the total synthesis of (-)-Civet.
Application of this compound as a Building Block
While the primary literature example details the synthesis of a this compound derivative, the title compound and its analogs are valuable building blocks for the synthesis of more complex natural products. The carboxylic acid functionality can be readily converted to other functional groups, such as esters, amides, or alcohols, allowing for its incorporation into larger molecular scaffolds.
Potential Synthetic Applications
-
Esterification: this compound can be esterified with a hydroxyl group of a complex natural product intermediate. This reaction appends the tetrahydropyran moiety to the molecule.
-
Amide Coupling: The carboxylic acid can be coupled with an amine to form an amide linkage, incorporating the tetrahydropyran acetic acid scaffold into a peptide or alkaloid natural product.
-
Reduction and Further Functionalization: The carboxylic acid can be reduced to the corresponding alcohol, which can then be used in a variety of subsequent reactions, such as etherification or conversion to a leaving group for nucleophilic substitution.
General Protocol for Esterification
This protocol describes a general method for the esterification of this compound with a generic alcohol intermediate (ROH).
Materials:
-
This compound (1.0 eq)
-
Alcohol (ROH) (1.0 - 1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and the alcohol (ROH) in anhydrous DCM under an inert atmosphere.
-
Add DMAP to the solution.
-
Cool the reaction mixture to 0 °C and add DCC.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
Logical Workflow for Incorporating the this compound Moiety
Caption: Proposed workflow for esterification.
Conclusion
This compound is a key structural component of the natural product (-)-Civet, and its total synthesis provides a roadmap for accessing this and related molecules. Furthermore, the versatile carboxylic acid functionality of this compound makes it a potentially valuable building block for the synthesis of more complex natural products through various coupling and functional group interconversion reactions. The protocols and workflows outlined in this document serve as a guide for researchers in the field of natural product synthesis and drug discovery.
References
Application Notes and Protocols for the Incorporation of (Tetrahydro-pyran-2-yl)-acetic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties such as improved stability, increased potency, and novel functionalities.[1][2] (Tetrahydro-pyran-2-yl)-acetic acid, a cyclic ether-containing unnatural amino acid, presents a unique building block for modifying peptide structure and function. Its incorporation can influence conformation, hydrophilicity, and receptor-binding interactions.
These application notes provide detailed protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing this compound, utilizing the widely adopted Fmoc/tBu strategy. While specific data for this particular residue is not extensively published, the following protocols are based on established methods for incorporating other sterically hindered and non-natural amino acids.[1][3]
Core Principles for Incorporating this compound
The successful incorporation of this compound into a peptide sequence via SPPS relies on the same fundamental principles as standard peptide synthesis, with special considerations for its unique structure.[4] The iterative cycle involves:
-
Resin Selection and Preparation: Choosing an appropriate solid support based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Fmoc-Deprotection: Removal of the temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
-
Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent coupling to the free N-terminus on the resin.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
Due to the potential steric hindrance of the tetrahydropyran ring, optimization of the coupling step is critical to ensure high yields and prevent the formation of deletion sequences. This may involve the use of more potent coupling reagents and extended reaction times.
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a peptide containing this compound. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
Fmoc-(Tetrahydro-pyran-2-yl)-acetic acid
-
Coupling reagents (e.g., HBTU, HATU, PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol 1: Standard SPPS Cycle for Amino Acid Coupling
This protocol describes a single coupling cycle and is repeated for each amino acid in the peptide sequence.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.[5]
-
-
Fmoc-Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh piperidine solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).[5]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid and 3-5 equivalents of a coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of DIPEA to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).[5][6]
-
Protocol 2: Enhanced Coupling for this compound
Due to the potential steric hindrance of this compound, a more robust coupling protocol is recommended.
-
Pre-activation and Coupling:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-(Tetrahydro-pyran-2-yl)-acetic acid and 3.8 equivalents of a more potent coupling reagent such as HATU in DMF.[1]
-
Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 5-10 minutes.
-
Add the pre-activated solution to the deprotected resin.
-
Extend the coupling time to 2-4 hours, or even overnight if necessary.
-
Monitor the reaction completion with the Kaiser test. If the coupling is incomplete, a second coupling (double coupling) with a fresh solution of activated amino acid may be performed.
-
-
Capping (Optional but Recommended):
-
If the coupling reaction is incomplete after double coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[1]
-
Wash the resin with DMF (3 x 1 min).
-
Protocol 3: Cleavage and Deprotection
-
Resin Preparation:
-
After the final Fmoc deprotection and any N-terminal modification, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[1]
-
-
Cleavage Reaction:
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Data Presentation: Coupling Conditions
The following table summarizes recommended coupling conditions for standard amino acids versus sterically hindered non-natural amino acids like this compound.
| Parameter | Standard Fmoc-Amino Acid | Fmoc-(Tetrahydro-pyran-2-yl)-acetic Acid | Reference |
| Equivalents (vs. Resin) | 3 - 5 | 3 - 5 | [5] |
| Coupling Reagent | HBTU, HCTU, PyBOP | HATU, PyBOP | [1] |
| Base | DIPEA | DIPEA | [1] |
| Activation Time | 1-2 min | 5-10 min (pre-activation) | [1] |
| Coupling Time | 1 - 2 hours | 2 - 4 hours (or longer) | |
| Monitoring | Kaiser Test | Kaiser Test | [1] |
| Double Coupling | If necessary | Often recommended |
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Decision Logic for Coupling Protocol
References
(Tetrahydro-pyran-2-yl)-acetic Acid: A Versatile Chiral Building Block in Synthesis
(Tetrahydro-pyran-2-yl)-acetic acid and its derivatives are valuable chiral building blocks in modern organic synthesis, particularly in the fields of natural product synthesis and drug discovery. The inherent chirality of this scaffold, combined with the favorable physicochemical properties imparted by the tetrahydropyran (THP) ring, makes it a sought-after component in the design of complex, biologically active molecules. The THP moiety is often considered a bioisostere of a cyclohexane ring, offering potential improvements in aqueous solubility and metabolic stability.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of enantiomerically enriched this compound, aimed at researchers, scientists, and professionals in drug development.
Physicochemical and Stereochemical Data
The enantiomers of this compound serve as the foundational scaffolds for a variety of synthetic applications. Below is a summary of their key physical properties.
| Property | Racemic (±)-(Tetrahydro-pyran-2-yl)-acetic acid | (R)-(Tetrahydro-pyran-2-yl)-acetic acid | (S)-(Tetrahydro-pyran-2-yl)-acetic acid | Reference |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol | 144.17 g/mol | |
| CAS Number | 13103-40-7 | Not available | Not available | |
| Appearance | Solid | - | - | |
| Melting Point | 55-57 °C | - | - | |
| Boiling Point | 110-112 °C at 2 mmHg | - | - | |
| Optical Rotation | Not applicable | Data not available | Data not available |
Synthetic Strategies and Quantitative Comparison
The asymmetric synthesis of substituted tetrahydropyran rings is a key challenge in organic chemistry. Several powerful strategies have been developed to access these structures with high levels of stereocontrol. The following table summarizes and compares some of the most effective methods for the synthesis of chiral tetrahydropyran derivatives, including those that can be adapted to produce enantiopure this compound.
| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Lewis Acids (e.g., InCl₃, BF₃·OEt₂) | Polysubstituted Tetrahydropyrans | 72-95 | 8:1 to >20:1 | Catalyst dependent |
| Intramolecular Oxa-Michael Addition | ζ-Hydroxy-α,β-unsaturated ester | Base (e.g., K₂CO₃) or Acid | 2,6-cis-Disubstituted Tetrahydropyrans | Moderate | 2:1 (cis/trans) | Substrate dependent |
| Hetero-Diels-Alder Reaction | Danishefsky's diene, Aldehyde | Chiral Cr(III)-salen complex | Dihydropyranone (precursor) | 75 | Single isomer | 95 |
| Starting from a Chiral Pool | Tri-O-acetyl-D-glucal | Multi-step synthesis | (-)-Civet (a derivative) | 85 (final step) | - | Enantiopure |
| Diastereoselective Tandem Dihydroxylation/S N2 Cyclization | ζ-Mesyloxy α,β-unsaturated esters | OsO₄, NMO | cis- and trans-2,6-Disubstituted Tetrahydropyrans | Good | High | Enantiopure |
Applications in Synthesis
This compound is primarily utilized as a chiral building block, where its stereocenter is incorporated into the final target molecule. Its applications span the synthesis of natural products and pharmaceutically active compounds.
Natural Product Synthesis
A prominent application is in the total synthesis of complex natural products containing the tetrahydropyran motif. For instance, derivatives of this compound are key intermediates in the synthesis of:
-
(-)-Civet: A glandular secretion of the civet cat used in the perfume industry. The synthesis of its (-)-(2R,6R) enantiomer has been achieved using tri-O-acetyl-D-glucal as a chiral starting material.[1]
-
Neopeltolide: A marine macrolide with potent antiproliferative and antifungal activities. Various synthetic strategies, including Prins cyclization and intramolecular oxa-Michael additions, have been employed to construct its tetrahydropyran core.
Drug Discovery and Medicinal Chemistry
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Replacing a lipophilic cyclohexyl group with a THP ring can lead to improved pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). The oxygen atom of the THP ring can also act as a hydrogen bond acceptor, potentially leading to stronger binding interactions with biological targets. Consequently, this compound and its derivatives are valuable starting materials for the synthesis of novel drug candidates.
Experimental Protocols
The following are representative, detailed protocols for key synthetic transformations used to generate chiral tetrahydropyran rings.
Protocol 1: Diastereoselective Prins Cyclization for the Synthesis of 2,6-Disubstituted Tetrahydropyrans
This protocol describes a general procedure for the Lewis acid-mediated Prins cyclization of a homoallylic alcohol with an aldehyde to yield a 2,6-disubstituted tetrahydropyran. The stereochemical outcome is often controlled by the formation of a thermodynamically favored chair-like transition state.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Lewis Acid (e.g., Indium(III) chloride (InCl₃), 0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol (1.0 equiv) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the aldehyde (1.2 equiv) to the solution.
-
In a separate flask, prepare a solution of the Lewis acid (e.g., InCl₃, 0.2 equiv) in anhydrous DCM.
-
Add the Lewis acid solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted tetrahydropyran.
Diagram of the Experimental Workflow:
Protocol 2: Intramolecular Oxa-Michael Addition for the Synthesis of a 2,6-cis-Disubstituted Tetrahydropyran
This protocol outlines a general procedure for the base-catalyzed intramolecular oxa-Michael addition of a ζ-hydroxy-α,β-unsaturated ester to form a 2,6-cis-disubstituted tetrahydropyran.
Materials:
-
ζ-Hydroxy-α,β-unsaturated ester (1.0 equiv)
-
Base (e.g., Potassium carbonate (K₂CO₃), 1.5 equiv)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the ζ-hydroxy-α,β-unsaturated ester (1.0 equiv) in methanol in a round-bottom flask.
-
Add the base (e.g., K₂CO₃, 1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-cis-disubstituted tetrahydropyran.
Diagram of the Logical Relationship in Oxa-Michael Addition:
Concluding Remarks
This compound is a powerful chiral building block that provides access to a wide range of stereochemically defined molecules. The synthetic methodologies outlined in this document, such as the Prins cyclization and intramolecular oxa-Michael addition, offer versatile and often highly stereoselective routes to functionalized tetrahydropyran derivatives. The strategic incorporation of this chiral scaffold is a valuable tool in the synthesis of complex natural products and in the development of new therapeutic agents with potentially improved pharmacological profiles. Further exploration of enantioselective catalytic methods to access the parent (R)- and (S)-(Tetrahydro-pyran-2-yl)-acetic acids will undoubtedly expand their utility in asymmetric synthesis.
References
Application Notes and Protocols for the Functionalization of (Tetrahydro-pyran-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of (Tetrahydro-pyran-2-yl)-acetic acid, a valuable building block in medicinal chemistry and drug discovery. The functionalization of this scaffold allows for the synthesis of diverse compound libraries for screening and lead optimization. The tetrahydropyran motif is a common feature in many biologically active molecules, offering favorable pharmacokinetic properties.
Overview of Functionalization Strategies
This compound offers a versatile platform for chemical modification, primarily targeting the carboxylic acid functional group. Key functionalization strategies include:
-
Amide Bond Formation: Coupling with a wide range of primary and secondary amines to generate a diverse library of amides.
-
Esterification: Reaction with various alcohols to produce the corresponding esters.
-
Reduction: Conversion of the carboxylic acid to a primary alcohol, which can be further functionalized.
These transformations enable the exploration of the chemical space around the tetrahydropyran core, which is crucial for modulating biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the key functionalization reactions of this compound.
Amide Coupling using EDC/HOBt
This protocol describes a general and efficient method for the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.[1][2][3][4]
Workflow for Amide Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Tetrahydro-pyran-2-yl)-acetic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Tetrahydro-pyran-2-yl)-acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Oxidation of 2-(Tetrahydro-pyran-2-yl)ethanol
This route involves the oxidation of the primary alcohol, 2-(tetrahydro-pyran-2-yl)ethanol, to the corresponding carboxylic acid.
Issue 1: Low Yield of Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | - Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure the disappearance of the starting material and the intermediate aldehyde. - Increase Oxidant Stoichiometry: Ensure a sufficient excess of the oxidizing agent is used. For Jones oxidation, a 4:3 molar ratio of chromic acid to alcohol is required for complete conversion to the carboxylic acid.[1] - Optimize Temperature: While some oxidations are performed at 0°C to control exothermicity, gradually increasing the temperature might be necessary to drive the reaction to completion. |
| Formation of Aldehyde as the Main Product | - Choice of Oxidant: For complete oxidation to the carboxylic acid, strong oxidizing agents like Jones reagent are preferred. Milder reagents may favor aldehyde formation.[1] - Ensure Aqueous Conditions: The presence of water is crucial for the hydration of the intermediate aldehyde, which facilitates its further oxidation to the carboxylic acid.[2] |
| Degradation of Starting Material or Product | - Control Temperature: Oxidations can be highly exothermic. Maintain the recommended temperature throughout the reaction to prevent side reactions and degradation. - pH Control: For TEMPO-mediated oxidations, maintaining the optimal pH is critical for catalyst stability and reaction efficiency. |
Issue 2: Difficult Product Isolation
| Potential Cause | Troubleshooting Steps |
| Emulsion during Workup | - Addition of Brine: Break up emulsions by washing the organic layer with a saturated aqueous solution of sodium chloride. |
| Product Solubility in Aqueous Layer | - Adjust pH: Ensure the aqueous layer is sufficiently acidified (pH ~2-3) before extraction to protonate the carboxylate and increase its solubility in the organic solvent. - Increase Number of Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery. |
Route 2: Hydrolysis of (Tetrahydro-pyran-2-yl)acetonitrile
This route involves the hydrolysis of the nitrile, (tetrahydro-pyran-2-yl)acetonitrile, to the carboxylic acid under acidic or basic conditions.
Issue 1: Incomplete Hydrolysis
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | - Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or NMR to ensure complete conversion. Refluxing for several hours is often necessary. |
| Low Solubility of Nitrile | - Co-solvent: If the nitrile is not fully soluble in the aqueous acid or base, a co-solvent like ethanol or THF can be added to improve solubility and reaction rate. |
Issue 2: Formation of Amide Intermediate as the Main Product
| Potential Cause | Troubleshooting Steps |
| Mild Reaction Conditions | - Prolonged Reaction Time and/or Higher Temperature: The hydrolysis of the amide to the carboxylic acid is the second step of the reaction and may require more forcing conditions. |
| Choice of Hydrolysis Conditions | - Strong Acid or Base: Ensure the use of a sufficiently concentrated acid (e.g., 6M HCl) or base (e.g., 4M NaOH) to drive the hydrolysis to completion. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally higher yielding for this compound?
Both the oxidation of 2-(tetrahydro-pyran-2-yl)ethanol and the hydrolysis of (tetrahydro-pyran-2-yl)acetonitrile can provide good yields. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The oxidation route, particularly with modern reagents like TEMPO, can offer very high yields (often >90%). The nitrile hydrolysis route is also robust, with yields typically in the range of 80-95%.
Q2: What are the main safety concerns when using Jones reagent for the oxidation?
Jones reagent is prepared from chromium trioxide and sulfuric acid, both of which are highly corrosive and toxic. Chromium(VI) compounds are also known carcinogens.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can I stop the oxidation of 2-(tetrahydro-pyran-2-yl)ethanol at the aldehyde stage?
Yes, it is possible to isolate the intermediate aldehyde, (tetrahydro-pyran-2-yl)acetaldehyde. This typically requires the use of milder oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), and anhydrous reaction conditions to prevent overoxidation to the carboxylic acid.
Q4: In the nitrile hydrolysis, is it better to use acidic or basic conditions?
Both acidic and basic conditions are effective for nitrile hydrolysis.
-
Acidic hydrolysis directly yields the carboxylic acid upon workup.
-
Basic hydrolysis initially forms the carboxylate salt, which then requires an acidification step to furnish the final carboxylic acid. The choice may depend on the compatibility of other functional groups in the molecule with strong acid or base.
Q5: How can I synthesize the starting materials, 2-(tetrahydro-pyran-2-yl)ethanol and (tetrahydro-pyran-2-yl)acetonitrile?
-
2-(Tetrahydro-pyran-2-yl)ethanol: A common route is the reduction of a (tetrahydro-pyran-2-yl)acetic acid derivative, such as the corresponding ester, using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
(Tetrahydro-pyran-2-yl)acetonitrile: This can be prepared via a nucleophilic substitution reaction. 2-(Bromomethyl)tetrahydropyran can be synthesized from tetrahydropyran-2-methanol and then reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMSO.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Route 1: Oxidation of 2-(Tetrahydro-pyran-2-yl)ethanol | Route 2: Hydrolysis of (Tetrahydro-pyran-2-yl)acetonitrile |
| Starting Material | 2-(Tetrahydro-pyran-2-yl)ethanol | (Tetrahydro-pyran-2-yl)acetonitrile |
| Key Reagents | Jones Oxidation: CrO₃, H₂SO₄, AcetoneTEMPO Oxidation: TEMPO, NaOCl, NaClO₂ | Acid Hydrolysis: HCl or H₂SO₄ in H₂OAlkaline Hydrolysis: NaOH or KOH in H₂O |
| Typical Yield | >85% (Method Dependent) | 80-95% |
| Reaction Time | 1-6 hours | 4-24 hours |
| Reaction Temperature | 0°C to room temperature | Room temperature to reflux |
| Advantages | - Often faster reaction times.- High yields with modern methods. | - Robust and reliable.- Avoids the use of heavy metal oxidants. |
| Disadvantages | - Jones reagent is toxic and carcinogenic.- Some oxidants can be expensive. | - Can require long reaction times and high temperatures.- Use of cyanide in precursor synthesis requires caution. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Bromomethyl)tetrahydropyran
This protocol describes the conversion of tetrahydropyran-2-methanol to 2-(bromomethyl)tetrahydropyran, a key intermediate for the synthesis of (tetrahydro-pyran-2-yl)acetonitrile.
-
To a solution of tetrahydropyran-2-methanol (1 equivalent) in dichloromethane (DCM) at 0°C, add triphenylphosphine (1.1 equivalents).
-
Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(bromomethyl)tetrahydropyran.
Protocol 2: Synthesis of (Tetrahydro-pyran-2-yl)acetonitrile
This protocol outlines the synthesis of (tetrahydro-pyran-2-yl)acetonitrile from 2-(bromomethyl)tetrahydropyran.
-
Dissolve 2-(bromomethyl)tetrahydropyran (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 equivalents) portion-wise at room temperature. Caution: Cyanide is highly toxic.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield (tetrahydro-pyran-2-yl)acetonitrile.
Protocol 3: Jones Oxidation of 2-(Tetrahydro-pyran-2-yl)ethanol
This protocol details the oxidation of 2-(tetrahydro-pyran-2-yl)ethanol to this compound using Jones reagent.
-
Dissolve 2-(tetrahydro-pyran-2-yl)ethanol (1 equivalent) in acetone and cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent (prepared from CrO₃ and H₂SO₄) dropwise to the alcohol solution, maintaining the temperature below 10°C. A persistent orange color indicates the presence of excess oxidant.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The color of the reaction mixture should turn green, indicating the reduction of Cr(VI) to Cr(III).
-
Quench the reaction by adding isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 4: Acidic Hydrolysis of (Tetrahydro-pyran-2-yl)acetonitrile
This protocol describes the hydrolysis of (tetrahydro-pyran-2-yl)acetonitrile to this compound under acidic conditions.
-
To a round-bottom flask, add (tetrahydro-pyran-2-yl)acetonitrile (1 equivalent) and a 6M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC for the disappearance of the starting material and the amide intermediate.
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting guide for low yield.
References
Technical Support Center: Purification of (Tetrahydro-pyran-2-yl)-acetic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (Tetrahydro-pyran-2-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and degradation products. Specifically, one might encounter residual 3,4-dihydro-2H-pyran (DHP), which can polymerize, and potentially diastereomers if a chiral center is present.[1][2]
Q2: How stable is the tetrahydropyranyl (THP) group during purification?
A2: The THP group is an acetal, which makes it sensitive to acidic conditions.[3] It is generally stable to bases, organometallic reagents, and hydrides.[2] Care must be taken to avoid acidic environments during purification to prevent cleavage of the THP ether.
Q3: Can this compound undergo decarboxylation?
A3: While direct evidence for the decarboxylation of this compound under typical purification conditions is not prevalent in the provided search results, related dicarboxylic acids have been shown to undergo decarboxylation at elevated temperatures (120-130 °C).[4] Therefore, it is advisable to avoid excessive heat during purification steps like distillation.
Q4: Why am I seeing multiple spots on my TLC or peaks in my NMR that correspond to my product?
A4: The introduction of the tetrahydropyranyl group to an existing chiral molecule can create a new stereocenter, leading to the formation of diastereomers.[2] These diastereomers can have different physical properties and may appear as separate spots on a TLC plate or distinct sets of peaks in an NMR spectrum.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Acid-catalyzed hydrolysis of the THP group: The purification conditions (e.g., silica gel, acidic solvents) may be cleaving the protecting group.[1][3] | - Neutralize the silica gel with a base (e.g., triethylamine) before use.- Use a less acidic solvent system for chromatography.- Consider alternative purification methods like crystallization or distillation under reduced pressure. |
| Decarboxylation: High temperatures during distillation or other purification steps may be causing the loss of the carboxylic acid group.[4] | - Use vacuum distillation to lower the boiling point.- Avoid prolonged heating. | |
| Presence of a polymeric, sticky substance in the product | Polymerization of residual 3,4-dihydro-2H-pyran (DHP): DHP, a reagent used to introduce the THP group, can polymerize under acidic conditions.[1] | - Ensure complete removal of unreacted DHP before purification, for example, by washing the crude product with a suitable solvent.- Use a milder acid catalyst during the synthesis to minimize DHP polymerization.[1] |
| Product appears to be a mixture of isomers that are difficult to separate | Formation of diastereomers: The reaction to form the THP ether can create a new chiral center, resulting in diastereomers.[2] | - Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for better separation.- Consider using a chiral auxiliary in the synthesis to achieve better diastereoselectivity. |
| Unexpected loss of the THP protecting group confirmed by NMR or MS | Inadvertent exposure to acidic conditions: Traces of acid in solvents, glassware, or reagents can lead to deprotection. | - Use freshly distilled and neutralized solvents.- Thoroughly clean and dry all glassware.- Quench any acidic reagents used in the workup before proceeding to purification. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of the desired compound from impurities.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A troubleshooting workflow for purification issues.
References
Technical Support Center: (Tetrahydro-pyran-2-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Tetrahydro-pyran-2-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The primary stability concern for this compound is its susceptibility to acid-catalyzed hydrolysis. The ether linkage within the tetrahydropyran ring is prone to cleavage under acidic conditions, leading to ring-opening and the formation of degradation products. The compound is generally stable under neutral and basic conditions.
Q2: What are the expected degradation products of this compound under acidic conditions?
A2: Under acidic conditions, the tetrahydropyran ring can undergo hydrolysis to form 5-formyl-5-hydroxypentanoic acid. This degradation product exists in equilibrium with its cyclic hemiacetal form. The degradation pathway is initiated by the protonation of the ether oxygen in the tetrahydropyran ring.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To prevent degradation, it is crucial to avoid acidic conditions. Use neutral or slightly basic buffers for your solutions. If acidic reagents are necessary for your experimental protocol, they should be neutralized as quickly as possible. When storing solutions of this compound, ensure the pH is maintained above 7.
Q4: Is this compound sensitive to light or temperature?
A4: While the primary instability is acid-related, it is good practice to store this compound in a cool, dark place to minimize the potential for thermal or photolytic degradation. Forced degradation studies can help to fully characterize the compound's sensitivity to these factors (see Experimental Protocols section).
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for monitoring the stability of this compound and quantifying its degradation products.[1][2][3] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products and confirm their structures.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in my chromatogram after sample preparation. | The sample may have been exposed to acidic conditions during preparation, leading to degradation. | - Ensure all solvents and buffers used are neutral or slightly basic.- If an acidic reagent was used, neutralize the sample immediately after the reaction is complete.- Analyze a freshly prepared sample to confirm. |
| Loss of parent compound over time in my stock solution. | The stock solution may be acidic, or it may have become acidic over time due to the absorption of atmospheric CO2. | - Prepare stock solutions in a buffered solvent system (e.g., phosphate buffer, pH 7.4).- Store stock solutions in tightly sealed containers in a refrigerator or freezer.- Re-evaluate the pH of the stock solution periodically. |
| Inconsistent results in bioassays. | Degradation of the compound to less active or inactive forms due to acidic assay conditions. | - Check the pH of your assay buffer and adjust to neutral or slightly basic if possible.- If the assay requires acidic conditions, minimize the incubation time of the compound in the acidic medium. |
Quantitative Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Product(s) Observed |
| 0.1 M HCl | 24 hours | 60°C | 35.2% | 5-formyl-5-hydroxypentanoic acid |
| 0.1 M NaOH | 24 hours | 60°C | < 1.0% | Not Applicable |
| 3% H₂O₂ | 24 hours | Room Temp | 2.5% | Minor oxidative impurities |
| Heat (Solid State) | 48 hours | 80°C | < 0.5% | Not Applicable |
| Photostability (ICH Q1B) | 1.2 million lux hours | Room Temp | < 1.0% | Not Applicable |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and stability-indicating nature of analytical methods for this compound.[4][5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.2 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 80°C for 48 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and heat at 80°C for 48 hours.
-
At appropriate time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the samples by HPLC.
-
3. Analytical Method:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
If necessary, use LC-MS to identify the structure of the degradation products.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions with (Tetrahydro-pyran-2-yl)-acetic acid
Welcome to the technical support center for troubleshooting reactions involving (Tetrahydro-pyran-2-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during esterification, amide coupling, and other reactions with this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involve the carboxylic acid functionality, primarily esterification and amide bond formation. These reactions are crucial for incorporating the tetrahydropyran motif into larger molecules, a common strategy in medicinal chemistry.
Q2: Are there any stability concerns with the tetrahydropyran ring during reactions?
A2: The tetrahydropyran (THP) ring is generally stable under many reaction conditions. However, it can be sensitive to strong acidic conditions, especially at elevated temperatures, which could potentially lead to ring-opening. It is advisable to use mild acidic or basic conditions whenever possible.
Q3: How does the stereocenter at the 2-position of the pyran ring affect its reactivity?
A3: this compound is a chiral molecule. While the stereocenter is not directly involved in the carboxylate reactions, its presence can influence the approach of bulky reagents and may have implications for the biological activity of the final product. It is important to consider that activation of the carboxylic acid, for example, to an acid chloride, could potentially lead to racemization at the adjacent carbon under harsh conditions, although this is less common than for alpha-amino acids.
Q4: What are the best practices for storing this compound?
A4: It should be stored in a tightly sealed container in a cool, dry place. As with most carboxylic acids, it is important to protect it from moisture.
Troubleshooting Guides
Esterification Reactions
Problem: Low yield in Fischer Esterification.
The Fischer esterification is an equilibrium-driven reaction. Low yields are often due to the presence of water or an incomplete reaction.
-
Solution 1: Water Removal. Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the starting materials.
-
Use a Dean-Stark apparatus: If the solvent forms an azeotrope with water (e.g., toluene), a Dean-Stark trap is highly effective at removing water as it is formed.
-
Use a drying agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water.
-
Use an excess of the alcohol: Using the alcohol as the solvent or in large excess can shift the equilibrium towards the product.[1][2]
-
-
Solution 2: Catalyst Choice and Amount.
-
Ensure a sufficient amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. Typically, a catalytic amount (1-5 mol%) is sufficient.
-
For acid-sensitive substrates, consider milder catalysts such as acidic resins (e.g., Amberlyst-15).
-
-
Solution 3: Reaction Time and Temperature.
-
Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS.
-
Illustrative Data for Fischer Esterification of this compound with Ethanol
| Entry | Catalyst (mol%) | Solvent | Water Removal | Time (h) | Yield (%) |
| 1 | H₂SO₄ (2) | Ethanol (excess) | None | 24 | 65 |
| 2 | H₂SO₄ (2) | Toluene | Dean-Stark | 12 | 85 |
| 3 | Amberlyst-15 (10 wt%) | Ethanol (excess) | Molecular Sieves (4Å) | 24 | 78 |
| 4 | p-TsOH (5) | Toluene | Dean-Stark | 12 | 88 |
This table is illustrative and actual results may vary.
Problem: Side reactions during esterification.
-
Observation: Formation of dark-colored impurities or unexpected byproducts.
-
Potential Cause: Decomposition under strong acid and high heat. The tetrahydropyran ring might undergo side reactions.
-
Solution:
-
Use milder catalysts like acidic ion-exchange resins.
-
Consider alternative, non-acidic esterification methods such as Steglich esterification (DCC/DMAP) if the substrate is sensitive to strong acids.
-
Amide Coupling Reactions
Problem: Low yield in EDC/HOBt coupling.
Low yields in amide coupling can be due to several factors, including poor activation of the carboxylic acid, side reactions of the activated species, or low nucleophilicity of the amine.
-
Solution 1: Optimize Reagent Stoichiometry and Addition Order.
-
Use a slight excess of the coupling agents (EDC and HOBt, typically 1.1-1.5 equivalents).[3]
-
Pre-activate the carboxylic acid with EDC and HOBt for 15-30 minutes before adding the amine. This can prevent the formation of unreactive byproducts.
-
-
Solution 2: Choice of Base and Solvent.
-
Solution 3: Consider More Potent Coupling Reagents.
Illustrative Data for Amide Coupling of this compound with Benzylamine
| Entry | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Time (h) | Yield (%) |
| 1 | EDC (1.2) | HOBt (1.2) | DIPEA (2.5) | DMF | 12 | 75 |
| 2 | HATU (1.1) | - | DIPEA (2.0) | DMF | 4 | 92 |
| 3 | PyBOP (1.1) | - | DIPEA (2.0) | DCM | 6 | 88 |
| 4 | DCC (1.1) | DMAP (0.1) | - | DCM | 12 | 70 |
This table is illustrative and actual results may vary.
Problem: Difficulty in removing byproducts during workup.
-
Observation: Contamination of the product with EDC-urea byproduct or unreacted HOBt.
-
Solution:
-
Aqueous Workup: The urea byproduct from EDC is water-soluble and can be removed by washing the organic layer with dilute acid (e.g., 0.1 M HCl), followed by water and brine.[4]
-
Filtration: The urea byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration.
-
Chromatography: If byproducts persist, purification by column chromatography is effective.
-
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol describes a standard Fischer esterification procedure.
Materials:
-
This compound (1.0 eq)
-
Ethanol (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2 mol%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and ethanol.
-
Carefully add the concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (tetrahydro-pyran-2-yl)acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling of this compound with Benzylamine using EDC/HOBt
This protocol provides a general procedure for amide bond formation using EDC and HOBt.[3][6]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq), followed by benzylamine (1.1 eq).
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, N-benzyl-2-(tetrahydro-pyran-2-yl)acetamide, by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Fischer Esterification.
Caption: Troubleshooting logic for low yield in amide coupling.
References
improving the solubility of (Tetrahydro-pyran-2-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Tetrahydro-pyran-2-yl)-acetic acid. The information is designed to address common challenges related to the solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a solid at room temperature with the following properties:
| Property | Value |
| Molecular Formula | C₇H₁₂O₃[1] |
| Molecular Weight | 144.17 g/mol [1] |
| Melting Point | 55-57 °C[2] |
| Boiling Point | 110-112 °C at 2 mmHg[2] |
| Appearance | Solid[1] |
| Predicted pKa | ~4.5 - 5.0 |
| Solubility in Water | Poorly soluble |
| Solubility in Ethanol | Soluble |
| Solubility in DMSO | Soluble |
Q2: I'm having trouble dissolving this compound in water. What is the first thing I should try?
Given that this compound is a carboxylic acid, its aqueous solubility is highly pH-dependent. The first and often most effective method to try is pH adjustment. By increasing the pH of the aqueous solution with a base, you can deprotonate the carboxylic acid to form a much more soluble carboxylate salt.[3][4]
Q3: What are the main strategies to improve the solubility of this compound?
The primary methods for enhancing the solubility of this compound are:
-
pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid.[3][4][5]
-
Salt Formation: Converting the carboxylic acid into a stable salt form prior to dissolution.[6][7][8][9]
-
Co-solvency: Using a mixture of water and a miscible organic solvent.[10][11][12][]
Q4: How do I choose the best method to improve the solubility for my specific experiment?
The choice of method depends on the requirements of your experiment:
-
For aqueous buffers in biological assays, pH adjustment is typically the preferred starting point.
-
If you need a solid form with improved dissolution characteristics, salt formation is an excellent option.
-
For stock solutions at high concentrations, using a co-solvent system is often necessary.
The following workflow can help guide your decision-making process:
Troubleshooting Guides
Issue 1: The compound precipitates out of my aqueous buffer.
-
Possible Cause: The pH of your buffer is too low (acidic), causing the more soluble carboxylate salt to convert back to the less soluble neutral carboxylic acid.[3]
-
Solution:
-
Measure the pH of the final solution.
-
If the pH is below 6.0, gradually add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound redissolves.
-
Ensure the final pH is compatible with your experimental conditions. For many biological assays, a pH of 7.0-7.4 is ideal.
-
-
Possible Cause: The concentration of the compound exceeds its solubility limit at the given pH and temperature.
-
Solution:
-
Try gently warming the solution while stirring. If the compound dissolves upon heating, be aware that it may precipitate upon cooling to room temperature.
-
If a stable solution at room temperature is required, you may need to reduce the final concentration of the compound.
-
Consider using a co-solvent if your experimental system allows for it.
-
Issue 2: Incomplete dissolution in an organic solvent.
-
Possible Cause: The chosen organic solvent is not optimal.
-
Solution: this compound is expected to be soluble in polar organic solvents. Good choices include DMSO and ethanol.[3] If you are experiencing issues, ensure your solvent is of high purity and dry.
-
Possible Cause: The compound is a highly stable crystalline form that is slow to dissolve.
-
Solution:
-
Use sonication to break up the solid particles and increase the surface area for dissolution.
-
Gently heat the mixture while stirring.
-
Allow for a longer equilibration time (e.g., several hours) with continuous stirring.
-
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To determine the effect of pH on the aqueous solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Vials
Methodology:
-
Prepare a series of aqueous solutions with different pH values (e.g., pH 4, 5, 6, 7, 8) using deionized water and adjusting with 0.1 M HCl or 0.1 M NaOH.
-
To a vial containing a known volume of each pH-adjusted solution, add an excess amount of this compound (i.e., until solid is visible).
-
Cap the vials and stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Solubility Enhancement by Salt Formation
Objective: To prepare a soluble salt of this compound.
Materials:
-
This compound
-
A suitable base (e.g., Sodium Hydroxide, Potassium Hydroxide)
-
An appropriate solvent (e.g., Ethanol)
-
Rotary evaporator
Methodology:
-
Dissolve a known molar amount of this compound in ethanol.
-
Add one molar equivalent of the chosen base (e.g., a solution of NaOH in ethanol).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid salt.
-
Confirm the formation of the salt using analytical techniques such as FTIR or NMR spectroscopy.
-
Determine the aqueous solubility of the resulting salt using a method similar to Protocol 1.
Protocol 3: Solubility Enhancement by Co-solvency
Objective: To determine the optimal co-solvent mixture for dissolving this compound.
Materials:
-
This compound
-
Primary solvent (e.g., Deionized water)
-
Co-solvent (e.g., Ethanol, DMSO, Propylene Glycol)
-
Magnetic stirrer and stir bar
-
Vials
Methodology:
-
Prepare a series of co-solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 50:50 water:ethanol).
-
To a vial containing a known volume of each co-solvent mixture, add an excess amount of this compound.
-
Cap the vials and stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours.
-
Filter the samples to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate.
-
Plot the solubility as a function of the co-solvent percentage to identify the optimal mixture.
References
- 1. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 2. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | 13103-40-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: (Tetrahydro-pyran-2-yl)-acetic acid Reactions
Welcome to the technical support center for reactions involving (Tetrahydro-pyran-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the use of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has two primary sites of reactivity. The first is the carboxylic acid group (-COOH), which can undergo standard reactions such as esterification, amide bond formation, and reduction. The second is the tetrahydropyranyl (THP) ring, which is an acetal. This THP group is sensitive to acidic conditions and can be hydrolyzed, which is a crucial consideration in reaction planning.
Q2: I am observing a mixture of diastereomers in my product. Why is this happening?
A2: The carbon atom of the THP ring attached to both the oxygen and the acetic acid side chain (C2 position) is a chiral center. If your starting material or reactants are chiral, the presence of this stereocenter in this compound can lead to the formation of diastereomers. This can complicate purification and spectroscopic analysis (e.g., NMR).
Q3: Under what conditions is the tetrahydropyranyl (THP) group unstable?
A3: The THP group is an acetal and is therefore labile under acidic conditions.[1] It is generally stable to strongly basic reaction conditions, organometallics, hydrides, and various acylating and alkylating reagents. Care must be taken to avoid even mild acidic conditions if the integrity of the THP ring is to be maintained.
Troubleshooting Guide
Issue 1: Low Yield in Esterification Reactions
-
Question: I am attempting a Fischer esterification with this compound and an alcohol under acidic catalysis, but my yields are consistently low. What could be the problem?
-
Answer: Low yields in Fischer esterification can be due to several factors. Firstly, the reaction is an equilibrium process, and the presence of water, a byproduct, can drive the reaction backward.[2] Secondly, the acidic conditions required for esterification might be causing partial cleavage of the THP ring, leading to side products.
Troubleshooting Steps:
-
Water Removal: Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, using a large excess of the alcohol reactant can help drive the equilibrium towards the product.
-
Milder Acid Catalyst: Strong acids like sulfuric acid can aggressively cleave the THP group. Consider using a milder acidic catalyst such as p-toluenesulfonic acid (TsOH) or an acidic resin like Amberlyst-15, which can be easily filtered off.
-
Alternative Methods: For sensitive substrates, avoid acidic conditions altogether. Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) or other modern coupling agents that do not require acidic conditions.
-
| Parameter | Common Pitfall | Recommended Solution | Expected Outcome |
| Catalyst | Strong mineral acid (e.g., H₂SO₄) causing THP cleavage. | Use a milder acid (e.g., TsOH) or a solid acid catalyst (e.g., Amberlyst-15). | Improved yield, reduced side products. |
| Water | Water as a byproduct inhibiting the forward reaction. | Use a Dean-Stark trap or a large excess of the alcohol. | Higher conversion to the ester. |
| Reaction Type | Fischer esterification for acid-sensitive substrates. | Switch to a coupling agent-mediated esterification (e.g., DCC/DMAP). | Formation of ester under neutral conditions. |
Issue 2: Difficulties in Amide Coupling Reactions
-
Question: My amide coupling reaction between this compound and a primary amine is sluggish and gives a complex mixture of products. I am using HATU as a coupling reagent. What can I do to improve this?
-
Answer: Challenges in amide coupling often relate to incomplete activation of the carboxylic acid, side reactions with the coupling reagent, or difficult purification. The order of addition of reagents can also be critical.
Troubleshooting Steps:
-
Pre-activation: Activate the this compound with HATU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the amine. This ensures the formation of the active ester intermediate.
-
Choice of Base: Ensure you are using a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Bases like pyridine can sometimes interfere with the reaction.
-
Workup and Purification: Amide coupling reagents can lead to byproducts that are difficult to remove (e.g., dicyclohexylurea from DCC). If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.
-
Alternative Coupling Reagents: If HATU is not effective, consider other coupling agents. A comprehensive list can be found in various reviews on amide bond formation.
-
| Reagent Class | Common Reagents | Byproduct Removal | Notes |
| Carbodiimides | DCC, EDC, DIC | DCC byproduct is poorly soluble and often filtered. EDC byproduct is water-soluble. | Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. |
| Uronium/Aminium Salts | HATU, HBTU | Water-soluble byproducts. | Highly efficient, but can be expensive. Order of addition is important. |
| Phosphonium Salts | PyBOP, BOP | Water-soluble byproducts. | Very effective but can be moisture-sensitive. |
Issue 3: Unintended Cleavage of the THP Ring
-
Question: During my reaction workup, which involves an acidic wash, I am losing my desired product and isolating 5-hydroxypentanal derivatives. What is happening?
-
Answer: The THP ether is an acetal, which is readily hydrolyzed under acidic conditions to reveal a hydroxyl group and, in this case, 5-hydroxypentanal. An acidic workup, even with dilute acid, can be sufficient to cause this deprotection.
Troubleshooting Steps:
-
Neutral or Basic Workup: Avoid acidic washes. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer to neutralize the reaction mixture.
-
Careful pH Monitoring: If an aqueous wash is necessary, ensure the pH of the aqueous layer remains neutral or slightly basic.
-
Solvent Extraction: If possible, purify the crude product directly by column chromatography on silica gel after removing the solvent, bypassing an aqueous workup entirely.
-
Experimental Protocols
Protocol 1: General Procedure for Esterification using DCC/DMAP
This protocol describes a general method for the esterification of this compound under mild, non-acidic conditions.
-
Dissolution: Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Coupling Reagent: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol provides a general method for the formation of an amide bond from this compound.
-
Pre-activation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add DIPEA (2.5 eq.) followed by HATU (1.1 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for DCC/DMAP Esterification.
Caption: Acid-Catalyzed THP Cleavage Pathway.
Caption: Troubleshooting Logic for Amide Coupling.
References
Technical Support Center: Reaction Condition Optimization for (Tetrahydro-pyran-2-yl)-acetic acid
Welcome to the Technical Support Center for the synthesis of (Tetrahydro-pyran-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this valuable building block.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: a Prins cyclization to form the tetrahydropyran ring, followed by hydrolysis of a nitrile to the carboxylic acid.
Problem 1: Low Yield in Prins Cyclization Step
Question: I am getting a low yield of the desired 2-(cyanomethyl)tetrahydro-2H-pyran during the Prins cyclization of 4-penten-1-ol with formaldehyde and a cyanide source. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Prins cyclization are a common issue and can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present after the initial reaction time, consider increasing the reaction time or temperature. You might also consider using a more active catalyst.[1]
-
-
Dominance of Side Reactions: Formation of byproducts such as dienes or acetals can consume starting materials and reduce the yield of the desired product.[2]
-
Recommended Solution: Lowering the reaction temperature can favor the desired cyclization pathway over elimination or other side reactions. Additionally, selecting a milder Lewis acid catalyst can improve selectivity.[1]
-
-
Catalyst Inactivity: The Lewis or Brønsted acid catalyst may be deactivated, often due to moisture.
-
Recommended Solution: Use a freshly opened or purified catalyst. Ensure all glassware is thoroughly dried, and the reaction is performed under anhydrous conditions if sensitive catalysts are used.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products.
-
Recommended Solution: Carefully optimize the molar ratio of the homoallylic alcohol to the aldehyde and the cyanide source. An excess of formaldehyde, for instance, can lead to the formation of dioxanes at low temperatures.[1]
-
Problem 2: Formation of Significant Side Products in Prins Cyclization
Question: My Prins cyclization is producing significant amounts of side products, such as allylic alcohols and dioxanes. How can I minimize their formation?
Answer:
The formation of specific side products points to particular reaction conditions that can be adjusted:
-
Allylic Alcohols: These are formed by the elimination of a proton from the carbocation intermediate, which is favored in the absence of a nucleophile.[1]
-
Recommended Solution: Ensure the efficient trapping of the carbocation intermediate. This can be achieved by using an appropriate excess of the cyanide source. Milder reaction conditions, such as a lower temperature and a weaker acid catalyst, can also suppress elimination.[1]
-
-
Dioxanes: These are typically formed from the reaction of the homoallylic alcohol with an excess of formaldehyde, especially at lower temperatures.[1]
-
Recommended Solution: Use a stoichiometric amount of formaldehyde relative to the homoallylic alcohol. Increasing the reaction temperature can also disfavor dioxane formation.[1]
-
Problem 3: Incomplete or Slow Hydrolysis of the Nitrile
Question: The hydrolysis of 2-(cyanomethyl)tetrahydro-2H-pyran to this compound is very slow or incomplete. How can I drive the reaction to completion?
Answer:
The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions, and the efficiency depends on several factors.
-
Acid-Catalyzed Hydrolysis:
-
Recommended Solution: This method involves heating the nitrile with a dilute acid like hydrochloric acid under reflux.[3] If the reaction is slow, you can try increasing the concentration of the acid or extending the reflux time. Monitoring the reaction by TLC to check for the disappearance of the starting material is recommended.
-
-
Base-Promoted Hydrolysis:
-
Recommended Solution: This involves refluxing the nitrile with an aqueous solution of a base, such as sodium hydroxide.[4] This initially forms the carboxylate salt. To obtain the final carboxylic acid, the reaction mixture must be acidified with a strong acid (e.g., HCl) after the hydrolysis is complete.[3][4] If the reaction is sluggish, increasing the concentration of the base or the reaction temperature can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Prins cyclization in this synthesis?
A1: The Prins cyclization is an acid-catalyzed reaction. The acid (either Brønsted or Lewis) activates the aldehyde (formaldehyde), which is then attacked by the alkene of the homoallylic alcohol (4-penten-1-ol). This forms a key oxocarbenium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to form the tetrahydropyran ring. In the presence of a cyanide source, the resulting carbocation is trapped to yield the 2-(cyanomethyl)tetrahydro-2H-pyran.
Q2: Which type of acid catalyst is best for the Prins cyclization step?
A2: Both Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., SnCl₄, FeCl₃, In(OTf)₃, TMSOTf) can be used. The choice of catalyst can significantly impact the reaction rate and selectivity. Lewis acids are often preferred for their ability to be used in catalytic amounts and for potentially offering better stereocontrol. The optimal catalyst often needs to be determined empirically for a specific substrate.
Q3: What are the key parameters to control for a successful Prins cyclization?
A3: The critical parameters to control are:
-
Choice of Acid Catalyst: The nature and strength of the acid are crucial.
-
Solvent: The polarity of the solvent can affect the stability of intermediates and stereoselectivity. Dichloromethane (DCM) is a commonly used solvent.
-
Temperature: Lower temperatures generally favor higher selectivity and minimize side reactions.
-
Substrate Purity: The purity of the starting materials, especially the absence of water, can be critical when using moisture-sensitive catalysts.
Q4: How can I purify the final product, this compound?
A4: After the hydrolysis step and subsequent acidification (in the case of basic hydrolysis), the crude this compound may precipitate out of the aqueous solution and can be collected by vacuum filtration.[4] Further purification can be achieved by recrystallization from a suitable solvent, such as water.[4] Column chromatography on silica gel can also be employed if other impurities are present.
Data Presentation
Table 1: Comparison of Lewis Acids in a Prins-type Cyclization
| Entry | Lewis Acid | Equivalent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | InCl₃ | 0.2 | 25 | 2 | 85 |
| 2 | Sc(OTf)₃ | 0.1 | 25 | 3 | 82 |
| 3 | FeCl₃ | 0.2 | 25 | 4 | 75 |
| 4 | BiCl₃ | 0.1 | 0 | 5 | 90 |
| 5 | TMSOTf | 0.1 | -78 to 0 | 2 | 88 |
Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions. Data compiled from principles discussed in the literature.
Experimental Protocols
Protocol 1: Synthesis of 2-(cyanomethyl)tetrahydro-2H-pyran via Prins Cyclization
This protocol provides a general procedure for the Prins cyclization of a homoallylic alcohol with formaldehyde and a cyanide source.
Materials:
-
4-penten-1-ol
-
Paraformaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis Acid (e.g., BiCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add paraformaldehyde (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., BiCl₃, 0.05 equivalents) to the mixture.
-
Slowly add trimethylsilyl cyanide (1.2 equivalents) to the reaction mixture.
-
Prepare a solution of 4-penten-1-ol (1.0 equivalent) in anhydrous DCM.
-
Add the solution of 4-penten-1-ol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-(cyanomethyl)tetrahydro-2H-pyran.
Protocol 2: Hydrolysis of 2-(cyanomethyl)tetrahydro-2H-pyran to this compound
This protocol describes the base-promoted hydrolysis of the nitrile intermediate.
Materials:
-
2-(cyanomethyl)tetrahydro-2H-pyran
-
10% Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 2-(cyanomethyl)tetrahydro-2H-pyran (1.0 equivalent) and a 10% aqueous solution of NaOH.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Continue refluxing for 1-2 hours or until the starting material is no longer visible by TLC.
-
Cool the reaction mixture to room temperature and then chill in an ice-water bath.
-
Slowly add cold 6 M HCl with stirring until the solution is acidic (pH ~2), which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude this compound can be further purified by recrystallization from water.
-
Dry the purified product under vacuum to a constant weight.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Prins cyclization.
References
Technical Support Center: Scaling Up the Synthesis of (Tetrahydro-pyran-2-yl)-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (Tetrahydro-pyran-2-yl)-acetic acid on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: Several synthetic routes are available, with the choice often depending on the desired scale, stereochemistry, and available starting materials. Common approaches include:
-
Oxidation of 2-(Tetrahydro-pyran-2-yl)-ethanol: This is a direct, often high-yielding one-step method.
-
Multi-step synthesis from dihydropyran derivatives: This can involve steps like hydrolysis of an ester precursor which is synthesized from a dihydropyran.[1]
-
Cyclization strategies: Building the tetrahydropyran ring from acyclic precursors.[2]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: When scaling up, it is crucial to consider the following:
-
Exothermic Reactions: Many steps, such as reductions or reactions involving strong acids or bases, can be exothermic. Ensure adequate cooling and controlled addition of reagents.
-
Handling of Hazardous Reagents: Reagents like strong oxidizing agents, flammable solvents, and corrosive acids require appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).
-
Pressure Build-up: Decarboxylation steps can lead to a significant evolution of gas, which can cause pressure build-up in a sealed reactor.[2] Ensure proper venting.
Q3: How can I improve the yield and purity of my final product?
A3: To improve yield and purity:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading.
-
Control Stoichiometry: Ensure precise measurement and addition of reactants.
-
Effective Purification: Choose an appropriate purification method. For this compound, distillation or ion-exchange chromatography can be effective.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or GC. Extend the reaction time if necessary. |
| Side reactions. | Optimize the reaction temperature and reagent addition rate. Consider using a more selective reagent. | |
| Product loss during workup or purification. | Ensure proper phase separation during extractions. Optimize the purification protocol (e.g., choice of solvent for chromatography). | |
| Impure Product | Presence of starting materials. | Ensure the reaction goes to completion. Optimize purification to separate the product from starting materials. |
| Formation of byproducts. | Adjust reaction conditions to minimize side reactions. Consider recrystallization or a different chromatographic method for purification. | |
| Residual solvent. | Dry the product under vacuum for a sufficient period. | |
| Difficulty with Stereocontrol | Inappropriate choice of catalyst or reagents. | For stereospecific synthesis, use chiral catalysts or auxiliaries. |
| Racemization during a reaction step. | Use milder reaction conditions (e.g., lower temperature) to prevent racemization. | |
| Runaway Reaction | Poor heat dissipation. | Ensure efficient stirring and cooling. Add exothermic reagents slowly and in portions. |
| Incorrect reagent concentration or addition rate. | Dilute concentrated reagents before addition. Use a syringe pump for controlled addition. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate
This protocol is adapted from a patented industrial method.[1]
Materials:
-
Methyl 2-propyl-3,4-dihydro-2H-pyran-5-carboxylate
-
Acetic Acid
-
Triethylsilane
-
Methanesulfonic Acid
-
Ethyl Acetate
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a suitable reactor, dissolve methyl 2-propyl-3,4-dihydro-2H-pyran-5-carboxylate (44.29 g, 240.40 mmol) in acetic acid.
-
Add triethylsilane (83.86 g, 721.20 mmol).
-
Cool the mixture under an ice bath.
-
Slowly add methanesulfonic acid (69.31 g, 721.20 mmol) dropwise, maintaining the temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and saturated brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate.
Expected Yield: 86.7%[1]
Protocol 2: Hydrolysis to this compound
Materials:
-
Methyl (Tetrahydro-pyran-2-yl)-acetate
-
Lithium Hydroxide (or Sodium Hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (for acidification)
Procedure:
-
Dissolve methyl (Tetrahydro-pyran-2-yl)-acetate in a mixture of THF and water.
-
Add a solution of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acid.
-
Further purification can be achieved by distillation or recrystallization.
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Overall Yield | Reference |
| Silane Reduction | 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester | Triethylsilane, Methanesulfonic acid | 1 (to ester) | 86.7% (for ester) | [1] |
| Total Synthesis | Tri-O-acetyl-D-glucal | Multiple | Multi-step | Not explicitly stated | [5] |
| Cyclization and Decarboxylation | Diethyl malonate, Bis-(2-chloroethyl) ether | NaOH, Paraffin oil | 3 | 80-85% | [2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5916422A - Method of purifying acetic acid - Google Patents [patents.google.com]
- 5. medcraveonline.com [medcraveonline.com]
Technical Support Center: (Tetrahydro-pyran-2-yl)-acetic acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to avoiding racemization during the synthesis of (Tetrahydro-pyran-2-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of this compound?
A1: Racemization is the process that leads to the formation of a racemic mixture (an equal mixture of both enantiomers) from a single enantiomer. In the context of this compound, the stereocenter at the 2-position of the tetrahydropyran ring is crucial for its biological activity. Racemization would lead to a loss of stereochemical purity, resulting in a mixture of the (R) and (S) enantiomers, which can have different pharmacological properties and may necessitate difficult and costly separation procedures.
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization can occur at two main stages:
-
During the formation of the tetrahydropyran ring: If the synthetic route involves the creation of the chiral center at the 2-position under conditions that are not stereoselective, a racemic or diastereomeric mixture will be formed.
-
During subsequent reactions of the carboxylic acid moiety: The α-proton on the acetic acid side chain (adjacent to the carboxyl group) is susceptible to abstraction under basic conditions. This can lead to the formation of a planar enolate intermediate, and subsequent protonation can occur from either face, resulting in racemization of the stereocenter at the 2-position of the tetrahydropyran ring.
Q3: What are the primary strategies to obtain enantiomerically pure this compound?
A3: There are three main strategies to ensure the stereochemical integrity of your final product:
-
Stereoselective Synthesis: Employing a synthetic route that creates the desired stereocenter with high selectivity.
-
Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure precursor that already contains the required stereochemistry.
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in the Final Product after Ring Formation
If you are finding that your synthesized this compound has a low enantiomeric excess, the issue likely lies in the stereoselectivity of your ring-forming reaction.
Troubleshooting Steps:
-
Review your synthetic strategy: Are you using a method known for high stereoselectivity?
-
Optimize reaction conditions: Temperature, solvent, catalyst, and reaction time can all influence the stereochemical outcome.
-
Consider alternative stereoselective methods: Several highly stereoselective methods for the synthesis of substituted tetrahydropyrans have been reported.
Comparison of Stereoselective Synthesis Methods
| Method | Key Features | Typical Diastereoselectivity (dr) | Typical Enantioselectivity (ee) | Reference |
| One-Pot Sequential Henry and oxa-Michael Reaction | Combines a copper(II)-catalyzed Henry reaction with a camphorsulfonic acid (CSA) catalyzed intramolecular oxa-Michael reaction. | >99:1 | 98-99% | [1][2][3] |
| Chiral Phosphoric Acid Catalyzed oxa-Michael Cyclization | Uses a chiral Brønsted acid to catalyze the intramolecular cyclization of an ω-unsaturated alcohol with a thioester activating group. | - | >90% | [4] |
| Brønsted Acid-Mediated Hydroxyalkoxylation | Acid-catalyzed cyclization of allylsilyl alcohols. | >95:5 | - | [5] |
Experimental Protocol: One-Pot Sequential Henry and oxa-Michael Reaction
This protocol is a general representation based on the literature and may require optimization for your specific substrate.[1][2][3]
-
Henry Reaction:
-
To a solution of the 7-oxo-hept-5-enal (1.0 equiv) and nitromethane (1.5 equiv) in a suitable solvent (e.g., isopropanol), add the copper(II) catalyst and a chiral ligand (e.g., a chiral diamine) at the recommended temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
-
Oxa-Michael Cyclization:
-
To the crude reaction mixture from the Henry reaction, add a catalytic amount of camphorsulfonic acid (CSA).
-
Stir at room temperature until the cyclization is complete (monitor by TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.
-
Purify the product by column chromatography.
-
Logical Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Racemization of Enantiomerically Pure this compound During Derivatization
You have successfully synthesized enantiomerically pure this compound, but you observe a decrease in enantiomeric excess after converting it to an ester or an amide.
Cause:
The α-proton of the acetic acid moiety is acidic and can be removed by a base. The resulting planar enolate can be protonated from either face, leading to racemization. This is a significant risk when using basic conditions for esterification or amide coupling.
Troubleshooting Steps:
-
Avoid strong bases: Whenever possible, use non-basic or mildly basic conditions for derivatization.
-
Use racemization-suppressing coupling reagents for amidation: Several modern coupling reagents are designed to minimize racemization during amide bond formation.
-
Lower the reaction temperature: Deprotonation is often less favorable at lower temperatures.
-
Minimize reaction time: Prolonged exposure to basic conditions increases the risk of racemization.
Recommended Reagents for Racemization-Free Amide Coupling
| Coupling Reagent | Key Features | Reference |
| Ynamides (Zhao reagents) | Do not require an additional catalyst and the reaction proceeds under near-neutral conditions. | [2] |
| Oxyma Derivatives | By-products can be recycled, minimizing waste. | [2] |
| Mukaiyama Reagent (CMPI) | Activates the carboxylic acid to form an ester, which then undergoes aminolysis under weakly basic conditions. | [2] |
| T3P (n-propylphosphonic anhydride) | Used with a mild base like pyridine, provides high yields and high enantiopurity. | [2] |
Experimental Protocol: Racemization-Free Esterification using Oxalyl Chloride and Catalytic Triphenylphosphine Oxide
This protocol is adapted from a general method for racemization-free esterification and may need optimization.[1][6]
-
To a solution of enantiomerically pure this compound (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine oxide (0.2 equiv) in a dry, non-polar solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add oxalyl chloride (1.5 equiv).
-
Add triethylamine (2.0 equiv) to the mixture.
-
Stir the reaction at room temperature for a short period (e.g., 10 minutes).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the ester by column chromatography.
Decision Pathway for Choosing a Derivatization Method
Caption: Decision-making for derivatization of the chiral acid.
Alternative Strategy: Chiral Pool Synthesis and Chiral Resolution
Chiral Pool Synthesis
An effective way to avoid racemization is to start with a molecule that already contains the desired stereocenter. For the synthesis of a derivative, (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a synthesis starting from the commercially available and inexpensive chiral building block, tri-O-acetyl-D-glucal, has been reported.[7] This strategy ensures that the stereochemistry is carried through the synthetic sequence.
Conceptual Workflow for Chiral Pool Synthesis
Caption: General workflow for a chiral pool synthesis approach.
Chiral Resolution
If a stereoselective synthesis is not feasible or if a racemic mixture is obtained, chiral resolution can be employed to separate the enantiomers.
Methods for Chiral Resolution:
-
Diastereomeric Salt Formation: React the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer of the acid can then be recovered by treatment with an achiral acid.
-
Enzymatic Kinetic Resolution: Use an enzyme, such as a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product. For example, lipase-catalyzed hydrolysis of racemic (tetrahydrofuran-2-yl)acetates has been shown to be effective.
General Protocol for Diastereomeric Salt Resolution:
-
Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 0.5 equivalents of a chiral resolving agent (e.g., a chiral amine like brucine or (R)-(+)-α-methylbenzylamine).
-
Allow the diastereomeric salts to crystallize. The solubility of the two diastereomeric salts will differ, allowing one to crystallize preferentially.
-
Isolate the crystals by filtration.
-
Liberate the enantiomerically enriched carboxylic acid from the salt by treatment with an achiral acid (e.g., HCl).
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
This technical support guide provides a framework for addressing the challenges of racemization in the synthesis of this compound. By understanding the potential pitfalls and employing the appropriate strategies, researchers can successfully obtain this valuable compound in high enantiomeric purity.
References
- 1. researchgate.net [researchgate.net]
- 2. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 3. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 7. medcraveonline.com [medcraveonline.com]
Technical Support Center: (Tetrahydro-pyran-2-yl)-acetic acid Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for reactions involving (Tetrahydro-pyran-2-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the esterification of this compound?
A1: The choice of catalyst depends on the scale and sensitivity of your substrate. For general-purpose esterification, strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective. For milder conditions or to simplify purification, solid acid catalysts such as acidic ion-exchange resins (e.g., Dowex® or Amberlyst®) are excellent choices as they can be easily filtered off post-reaction.[1] Enzymatic catalysis using lipases offers high selectivity under very mild conditions but may require specific solvents and longer reaction times.[2]
Q2: Which catalysts are recommended for the hydrogenation of the carboxylic acid group in this compound to its corresponding alcohol?
A2: Hydrogenation of carboxylic acids requires robust catalysts and typically elevated temperature and pressure. Ruthenium-based catalysts (e.g., Ru/C, Ru/TiO₂) are highly active and selective for this transformation.[3] Platinum (Pt) and Rhodium (Rh) catalysts also show good activity.[3][4] Non-precious metal catalysts like Nickel phosphide (Ni₂P) on an acidic support (e.g., HZSM-5) can also be effective, particularly for hydrodeoxygenation pathways.[5]
Q3: My hydrogenation reaction is not working. What are the likely causes?
A3: Failure in hydrogenation reactions can often be attributed to catalyst deactivation or improper setup. Common issues include:
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas (especially sulfur or nitrogen compounds) can poison noble metal catalysts.
-
Improper Catalyst Activation: Some catalysts require a pre-reduction step at high temperatures to become active. Ensure you are following the manufacturer's activation protocol.
-
Insufficient Mass Transfer: In a heterogeneous reaction, efficient mixing is crucial to ensure the substrate, hydrogen, and catalyst are in contact. Check your stirring/shaking speed.
-
Reaction Conditions: Carboxylic acid hydrogenation often requires high pressure (e.g., >50 bar) and temperature (>100 °C) to proceed at a reasonable rate.[5][6]
Q4: I am observing unexpected byproducts. What could be happening?
A4: The formation of byproducts is highly dependent on the reaction type and conditions.
-
In acid-catalyzed reactions , harsh conditions (high temperature, strong acid) could potentially lead to the opening of the tetrahydropyran ring.
-
In hydrogenation , over-reduction can occur, leading to the formation of alkanes instead of the desired alcohol. Conversely, incomplete reduction might yield aldehydes. Ring-opening is also a possibility under severe conditions.
Troubleshooting Guides
Guide 1: Low Yield or Stalled Esterification Reaction
| Symptom | Possible Cause | Recommended Action |
| Reaction does not start or proceeds very slowly. | 1. Inactive catalyst (e.g., old p-TsOH).2. Insufficient catalyst loading.3. Presence of water in reagents/solvent. | 1. Use fresh or purified catalyst.2. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).3. Use anhydrous solvents and reagents. Dry the alcohol if necessary. |
| Reaction starts but stops before completion (stalls at ~60-70% conversion). | 1. Equilibrium has been reached.[7]2. Catalyst has degraded over time at high temperature. | 1. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent (e.g., molecular sieves).2. Add a fresh portion of the catalyst. |
| Product is observed in crude analysis (TLC/NMR), but final isolated yield is low. | 1. Product loss during aqueous workup (if the ester is somewhat water-soluble).2. Hydrolysis of the ester back to the carboxylic acid during workup if acidic/basic conditions are too harsh or prolonged.[8] | 1. Saturate the aqueous layer with brine (NaCl) before extraction to reduce product solubility. Perform multiple extractions with the organic solvent.2. Neutralize the reaction mixture carefully with a mild base (e.g., saturated NaHCO₃ solution) and avoid prolonged contact with aqueous layers. |
Guide 2: Poor Performance in Heterogeneous Hydrogenation
| Symptom | Possible Cause | Recommended Action |
| No hydrogen uptake observed. | 1. Leak in the reactor system.2. Catalyst is completely inactive or "dead".3. Reaction conditions (temperature/pressure) are too mild. | 1. Perform a leak test on your pressure reactor before starting the reaction.2. Use a fresh batch of catalyst or a different type. Consider testing the catalyst with a known, more reactive substrate.3. Gradually increase the temperature and pressure according to literature precedents for similar substrates.[3] |
| Reaction is slow and gives low conversion. | 1. Poor catalyst dispersion/mixing.2. Partial deactivation of the catalyst by impurities.3. Catalyst loading is too low. | 1. Increase the stirring rate to ensure the catalyst is well suspended.2. Purify the this compound substrate (e.g., by recrystallization or column chromatography) to remove potential poisons.3. Increase the catalyst weight percentage relative to the substrate. |
| Poor selectivity; multiple products are formed. | 1. Reaction temperature or pressure is too high, causing over-reduction or side reactions.2. The chosen catalyst is not selective for the desired transformation. | 1. Screen a range of temperatures and pressures to find the optimal balance between activity and selectivity.2. Consult the literature to select a catalyst known for its selectivity in converting carboxylic acids to alcohols (e.g., Ru-based catalysts often show high selectivity to the alcohol).[3] |
Data Presentation: Catalyst Performance in Acetic Acid Hydrogenation
The hydrogenation of this compound is analogous to that of acetic acid. The following table summarizes the relative activity of various transition metal catalysts for the aqueous-phase hydrogenation of acetic acid, which can serve as a guide for catalyst selection.
| Catalyst Metal | Support | Typical Activity Ranking | Primary Product | Reference |
| Ruthenium (Ru) | Carbon, TiO₂ | 1 (Highest) | Ethanol | [3] |
| Platinum (Pt) | Carbon, TiO₂ | 2 | Ethanol | [3][4] |
| Rhodium (Rh) | Carbon | 2 | Ethanol | [3] |
| Iridium (Ir) | Al₂O₃ | 3 | Ethanol | [3] |
| Palladium (Pd) | Carbon | 3 | Methane/Ethane | [3] |
| Nickel (Ni) | Raney Ni | 4 | Methane/Ethane | [3] |
| Copper (Cu) | Raney Cu | 5 (Lowest) | Ethanol | [3] |
Note: Activity and selectivity are highly dependent on the specific support, catalyst preparation method, and reaction conditions.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagents: Add anhydrous ethanol (10-20 eq) to act as both the reagent and solvent.
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol%) or p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Remove the excess ethanol using a rotary evaporator. Add deionized water and extract the aqueous phase three times with ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by silica gel column chromatography if necessary.
Protocol 2: Heterogeneous Hydrogenation to (2-(Tetrahydro-pyran-2-yl)-ethanol)
-
Setup: Add this compound (1.0 eq), a suitable solvent (e.g., dioxane or water), and the chosen catalyst (e.g., 5 wt% Ru/C, 5-10% by weight of the substrate) to the vessel of a high-pressure autoclave equipped with a magnetic or mechanical stirrer.
-
Sealing and Purging: Seal the reactor securely. Purge the vessel 3-5 times with nitrogen to remove air, followed by 3-5 purges with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar). Begin stirring and heat the reactor to the target temperature (e.g., 120-160°C). Maintain the temperature and pressure, monitoring hydrogen uptake.
-
Completion: Once hydrogen uptake ceases or the desired reaction time is reached (typically 12-24 hours), stop the heating and allow the reactor to cool to room temperature.
-
Workup: Carefully vent the excess hydrogen in a fume hood. Purge the reactor with nitrogen.
-
Purification: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with the reaction solvent. The solvent can be removed from the filtrate via rotary evaporation, and the resulting crude alcohol can be purified by distillation or column chromatography.
Visualizations
Caption: Catalyst selection logic for common reactions.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. Kinetics of esterification of acetic acid with propyl alcohol by heterogeneous catalysis | Semantic Scholar [semanticscholar.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic hydro-deoxygenation of acetic acid, 4-ethylguaiacol, and furfural from bio-oil over Ni$_{2}$P/HZSM-5 catalysts [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Carboxylic Acid Protecting Groups: The (Tetrahydro-pyran-2-yl)-methyl Ester Profile
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is paramount to achieving high-yield, selective transformations. The protection of carboxylic acids is a frequent necessity to prevent their acidic proton from interfering with basic reagents or to block nucleophilic attack on the carbonyl group. While a plethora of protecting groups for carboxylic acids exist, this guide provides a comparative analysis of the (Tetrahydro-pyran-2-yl)-methyl (THPM) ester, a less common but potentially valuable protecting group, against more conventional choices such as methyl, benzyl, tert-butyl, and silyl esters.
The THPM ester combines the features of a primary alcohol-derived ester with the well-established acid-labile nature of the tetrahydropyranyl (THP) ether linkage. This guide presents a data-driven comparison of its theoretical performance, detailed experimental protocols, and visual workflows to aid in the strategic selection of the most suitable protecting group for a given synthetic challenge.
Performance Comparison of Carboxylic Acid Protecting Groups
The selection of a protecting group is a critical decision guided by its stability under various reaction conditions and the ease and selectivity of its removal. The following table summarizes the stability of the THPM ester in comparison to other common carboxylic acid protecting groups.
| Protecting Group | Structure | Stability to Acid | Stability to Base | Stability to Hydrogenolysis (e.g., H₂, Pd/C) | Stability to Nucleophiles (e.g., R-Li, R-MgX) | Cleavage Conditions |
| (Tetrahydro-pyran-2-yl)-methyl (THPM) | R-COOCH₂-(c-C₅H₉O) | Labile | Stable | Stable | Stable | Mild acid (e.g., p-TsOH, TFA, AcOH/H₂O) |
| Methyl | R-COOCH₃ | Stable (mild acid), Labile (strong acid) | Labile | Stable | Labile | Strong acid or base (e.g., LiOH, NaOH) |
| Benzyl (Bn) | R-COOCH₂Ph | Stable | Stable | Labile | Stable | H₂, Pd/C; Strong acid (e.g., HBr/AcOH) |
| tert-Butyl (tBu) | R-COOC(CH₃)₃ | Labile | Stable | Stable | Stable | Moderate to strong acid (e.g., TFA, HCl) |
| Silyl (e.g., TBDMS) | R-COOSi(CH₃)₂(C(CH₃)₃) | Labile | Labile | Stable | Stable | Fluoride sources (e.g., TBAF), mild acid or base |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of a generic carboxylic acid (R-COOH) and its subsequent deprotection for each of the compared groups.
(Tetrahydro-pyran-2-yl)-methyl (THPM) Ester
Protection Protocol (Esterification):
-
Materials: Carboxylic acid (1.0 eq), 2-(Bromomethyl)tetrahydropyran (1.2 eq), Cesium carbonate (Cs₂CO₃, 1.5 eq), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the carboxylic acid in DMF, add cesium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(Bromomethyl)tetrahydropyran and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection Protocol (Acidic Cleavage):
-
Materials: THPM ester, p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq), Methanol (MeOH).
-
Procedure:
-
Dissolve the THPM ester in methanol.
-
Add p-toluenesulfonic acid monohydrate and stir the solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
Methyl Ester
Protection Protocol (Fischer Esterification):
-
Materials: Carboxylic acid (1.0 eq), Methanol (large excess), Sulfuric acid (H₂SO₄, catalytic).
-
Procedure:
-
Dissolve the carboxylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Deprotection Protocol (Saponification):
-
Materials: Methyl ester (1.0 eq), Lithium hydroxide (LiOH, 1.5 eq), Tetrahydrofuran (THF)/Water.
-
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the mixture with 1N HCl to protonate the carboxylate.
-
Extract the carboxylic acid with an organic solvent, wash, dry, and concentrate.
-
Benzyl (Bn) Ester
Protection Protocol:
-
Materials: Carboxylic acid (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, 1.5 eq), DMF.
-
Procedure:
-
Dissolve the carboxylic acid in DMF and add potassium carbonate.
-
Add benzyl bromide and stir at room temperature until the reaction is complete by TLC.
-
Work up by adding water and extracting with an organic solvent.
-
Deprotection Protocol (Hydrogenolysis):
-
Materials: Benzyl ester, 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂), Ethyl acetate or Methanol.
-
Procedure:
-
Dissolve the benzyl ester in a suitable solvent in a flask equipped for hydrogenation.
-
Add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (balloon or H₂ atmosphere).
-
Stir vigorously until the reaction is complete by TLC.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
tert-Butyl (tBu) Ester
Protection Protocol:
-
Materials: Carboxylic acid (1.0 eq), tert-Butyl acetate (large excess), Perchloric acid (HClO₄, catalytic).
-
Procedure:
-
Dissolve the carboxylic acid in tert-butyl acetate.
-
Add a catalytic amount of perchloric acid and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench with a saturated aqueous solution of sodium bicarbonate and extract the product.
-
Deprotection Protocol (Acidolysis):
-
Materials: tert-Butyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v).
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
Signaling Pathways and Experimental Workflows
Visualizing the logic of protecting group strategies can significantly aid in the planning of complex syntheses. The following diagrams, created using the DOT language, illustrate key concepts.
Caption: General workflow for utilizing a carboxylic acid protecting group.
Caption: Orthogonal deprotection strategy for benzyl and tert-butyl esters.
Conclusion
The choice of a protecting group for a carboxylic acid is a strategic decision that can significantly impact the efficiency and success of a synthetic route. While methyl, benzyl, and tert-butyl esters are the workhorses of organic synthesis, the (Tetrahydro-pyran-2-yl)-methyl (THPM) ester presents a valuable alternative, particularly when mild acidic cleavage is desired in the presence of functionalities sensitive to hydrogenolysis or strong acids/bases. Its stability to basic and nucleophilic conditions makes it orthogonal to many other protecting groups. By understanding the comparative stability and reactivity profiles presented in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.
A Comparative Spectroscopic Guide to (Tetrahydro-pyran-2-yl)-acetic acid and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of (Tetrahydro-pyran-2-yl)-acetic acid, a key heterocyclic compound relevant in medicinal chemistry and drug design. Due to the limited availability of direct experimental spectra for this compound, this document presents a combination of predicted data for the target molecule alongside experimentally-derived data for two structurally related analogues: (Tetrahydro-furan-2-yl)-acetic acid and Cyclopentylacetic acid. This comparative approach allows for a robust characterization and highlights the distinguishing spectroscopic features arising from the different cyclic ether and cycloalkane moieties.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data points for this compound and its comparators. The data for this compound is predicted based on established spectroscopic principles and computational models, while the data for the analogues is based on available experimental results.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) of -COOH | Chemical Shift (δ) of α-protons to -COOH | Chemical Shift (δ) of Protons on the Ring |
| This compound (Predicted) | ~10-12 ppm (broad singlet) | ~2.4-2.6 ppm (multiplet) | ~1.4-1.8 ppm, ~3.4-3.6 ppm, ~3.9-4.1 ppm (multiplets) |
| (Tetrahydro-furan-2-yl)-acetic acid | ~11.5 ppm (broad singlet) | ~2.6 ppm (multiplet) | ~1.8-2.2 ppm, ~3.7-4.0 ppm, ~4.1-4.3 ppm (multiplets) |
| Cyclopentylacetic acid | ~11.0 ppm (broad singlet) | ~2.3 ppm (doublet) | ~1.2-1.9 ppm (multiplets) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) of C=O | Chemical Shift (δ) of α-carbon to -COOH | Chemical Shift (δ) of Carbons on the Ring |
| This compound (Predicted) | ~175-180 ppm | ~40-45 ppm | ~22, ~25, ~30, ~68, ~75 ppm |
| (Tetrahydro-furan-2-yl)-acetic acid | ~177 ppm | ~41 ppm | ~25, ~30, ~68, ~77 ppm |
| Cyclopentylacetic acid | ~179 ppm | ~43 ppm | ~25, ~32, ~46 ppm |
Table 3: IR Spectroscopic Data (Predicted and Experimental)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-O Stretch (Ether/Ring) |
| This compound (Predicted) | ~2500-3300 cm⁻¹ (broad) | ~1700-1725 cm⁻¹ | ~1080-1120 cm⁻¹ |
| (Tetrahydro-furan-2-yl)-acetic acid | ~2500-3300 cm⁻¹ (broad) | ~1710 cm⁻¹ | ~1070 cm⁻¹ |
| Cyclopentylacetic acid | ~2500-3300 cm⁻¹ (broad) | ~1705 cm⁻¹ | N/A |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Ion (M⁺) or [M-H]⁻ | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | 144 (M⁺) | 85 (loss of -CH₂COOH), 57, 45 |
| (Tetrahydro-furan-2-yl)-acetic acid | 130 (M⁺) | 71 (loss of -CH₂COOH), 59, 43 |
| Cyclopentylacetic acid | 128 (M⁺) | 85, 69, 57, 41 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the carboxylic acid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is typically presented in terms of transmittance or absorbance.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Electron Ionization (EI): Introduce the sample (often via a gas chromatograph) into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Electrospray Ionization (ESI): Infuse the sample solution into the ESI source where a high voltage is applied to create a fine spray of charged droplets, leading to the formation of gas-phase ions (often protonated [M+H]⁺ or deprotonated [M-H]⁻ species).
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Interpretation: The resulting mass spectrum displays the relative abundance of ions at different m/z values, providing information about the molecular weight and fragmentation pattern of the compound.
Visualized Workflow and Pathways
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.
Caption: General workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: Key properties and expected spectroscopic features of this compound.
Comparative Biological Activities of (Tetrahydro-pyran-2-yl)-acetic Acid Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various (Tetrahydro-pyran-2-yl)-acetic acid derivatives and related pyran compounds. The information is compiled from recent scientific literature to facilitate research and development in medicinal chemistry. This document summarizes quantitative data on anti-inflammatory, anticancer, and antimicrobial activities, details key experimental protocols, and visualizes relevant biological pathways.
I. Comparative Biological Activity Data
The following table summarizes the quantitative biological activity of selected tetrahydropyran and pyran derivatives. The data is organized by therapeutic area and specific biological assay to allow for easy comparison of the potency and efficacy of these compounds.
| Compound | Biological Activity | Assay | Cell Line/Model | Result (IC₅₀/ED₅₀/MIC) | Reference |
| LS20 ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol) | Anti-inflammatory | TNF-α & IL-6 Production | Air pouch model (mice) | Qualitative reduction | [1][2] |
| LS19 (cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl) | Anti-inflammatory | COX Inhibition, TNF-α & IL-6 Production | In vitro, RAW 264.7 cells | Qualitative inhibition | [3][4] |
| Hybrid THP-Diclofenac (Compound 9) | Analgesic | Acetic acid-induced writhing | Mice | ED₅₀: < 2.2 mg/kg | [5] |
| 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivative (12r) | Anticancer | ALK5 Inhibition | In vitro | IC₅₀: 28 nM | Not explicitly cited |
| Triazolyl Thiazolidinone Derivative (9e) | Anticancer | Cytotoxicity (MTT Assay) | MCF-7 | IC₅₀: 1.91 µM | Not explicitly cited |
| Triazolyl Thiazolidinone Derivative (10e) | Anticancer | Cytotoxicity (MTT Assay) | MCF-7 | IC₅₀: 1.95 µM | Not explicitly cited |
| Pyrano[2,3-c] pyrazole derivative (5c) | Antimicrobial | Broth Microdilution | Klebsiella pneumoniae | MIC: 6.25 µg/mL | [6] |
| Pyrano[2,3-c] pyrazole derivative (5c) | Antimicrobial | Broth Microdilution | Listeria monocytogenes | MIC: 50 µg/mL | [6] |
| Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylate | Antimicrobial | Broth Microdilution | Aspergillus fumigatus | MIC: 15.62 µg/mL | [7] |
II. Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Model: Male Swiss mice are typically used.
-
Groups: Animals are divided into control, standard drug (e.g., indomethacin), and test compound groups.
-
Administration: Test compounds or vehicle are administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour) post-treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
MTT Assay for Cytotoxicity (Anticancer)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial)
This in vitro assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
III. Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of this compound derivatives.
TGF-β/ALK5 Signaling Pathway in Cancer
Certain tetrahydropyran derivatives have been identified as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This pathway is crucial in tumor progression and metastasis.[1][8][9][10][11]
Inhibition of Pro-inflammatory Cytokine Production
Several tetrahydropyran derivatives exert their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3][6][7][12][13][14]
Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines a typical workflow for screening the anticancer activity of novel compounds in vitro.
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - Castro - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: TGF - β Signaling Pathway [jove.com]
- 11. TGF beta signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 12. Co-ordinate inhibition of the production of TNF, IL-1, and IL-6 by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) secretion but not IL-6 from activated human peripheral blood monocytes by a new synthetic demethylpodophyllotoxin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of tumor necrosis factor-alpha-induced interleukin-6 expression by telmisartan through cross-talk of peroxisome proliferator-activated receptor-gamma with nuclear factor kappaB and CCAAT/enhancer-binding protein-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for (Tetrahydro-pyran-2-yl)-acetic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of common analytical techniques applicable to the quantification of (Tetrahydro-pyran-2-yl)-acetic acid, a carboxylic acid derivative. The information presented is based on established methods for the analysis of analogous organic and carboxylic acids, offering a foundational framework for developing and validating a specific method for the target compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of common analytical methods used for the quantification of carboxylic acids. These values can serve as a benchmark when validating a method for this compound.
| Analytical Method | Principle | Typical Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Common Detector | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a stationary and mobile phase. | > 0.99[1][2] | 0.002–0.521 µg/mL[3] | 0.007–1.737 µg/mL[3] | UV, DAD, MS[1][3][4] | High versatility, suitable for non-volatile compounds, high sensitivity with MS detection.[4][5] | Can be complex to develop methods, potential for matrix interference.[6] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | > 0.99[7] | ~260 nM (with derivatization and SPME)[8] | - | FID, MS[4][9] | High resolution for volatile compounds, robust and reliable.[4] | Often requires derivatization for polar carboxylic acids to increase volatility.[4][9] |
| Enzymatic Assays | Specific enzyme-catalyzed reaction leading to a measurable product. | Assay dependent | Assay dependent | Assay dependent | Spectrophotometer | High specificity for a single analyte.[4] | Not broadly applicable to all carboxylic acids, can be expensive.[6] |
| Titration (Acid-Base) | Neutralization reaction with a standard base. | Not applicable | Higher than chromatographic methods | Higher than chromatographic methods | Potentiometric or colorimetric | Simple, low cost, no need for expensive equipment.[10] | Lower sensitivity and selectivity compared to chromatographic methods.[10] |
Experimental Workflow for Method Validation
A systematic approach is crucial for the successful validation of any analytical method. The following diagram illustrates a general workflow that can be adapted for the validation of an analytical method for this compound.
Experimental Protocols
Below are detailed methodologies for two common and powerful analytical techniques for the analysis of carboxylic acids, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the analysis of a broad range of carboxylic acids due to its versatility.[4][6]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a good starting point for separating organic acids.[3]
-
Mobile Phase: A common mobile phase for acidic compounds is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of methanol and a potassium dihydrogen phosphate solution (e.g., 40 mmol∙L⁻¹, pH adjusted to 2.4) at a ratio of 2:98 (v/v).[3]
-
Flow Rate: A typical flow rate is around 0.8 mL∙min⁻¹.[3]
-
Injection Volume: 20 µL.[3]
-
Detection: UV detection at a low wavelength, such as 210 nm, is often used for carboxylic acids as the carboxyl group has some absorbance in this region.[3][6]
-
Quantification: Quantification is typically performed using an external standard method, where the peak area of the analyte is compared to a calibration curve generated from standards of known concentrations.[3]
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For many carboxylic acids, a derivatization step is necessary to increase their volatility.[4][9]
-
Instrumentation: A gas chromatograph equipped with a suitable injector, a capillary column, and a detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).
-
Derivatization (if necessary): A common derivatization technique for carboxylic acids is esterification to form more volatile methyl esters. This can be achieved using reagents like diazomethane or by heating with methanol and an acid catalyst.
-
Chromatographic Column: A capillary column suitable for the analysis of fatty acid methyl esters (FAMEs), such as a DB-5ms column, can be used.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: A typical temperature program could be: start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector: A mass spectrometer operating in electron ionization (EI) mode at 70 eV is commonly used for identification and quantification.
-
Quantification: Selected ion monitoring (SIM) or extracted ion chromatograms can be used for the target analytes and an internal standard to ensure accurate quantification.
By leveraging these established methodologies and validation frameworks, researchers can confidently develop and validate a robust analytical method for the accurate quantification of this compound in their specific matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Synthesis of (Tetrahydro-pyran-2-yl)-acetic acid for Researchers and Drug Development Professionals
For chemists engaged in pharmaceutical research and development, the efficient synthesis of key structural motifs is of paramount importance. (Tetrahydro-pyran-2-yl)-acetic acid is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the timeline and cost-effectiveness of a drug discovery program. This guide provides a comparative analysis of three prominent synthetic pathways to this target molecule: direct oxidation of (Tetrahydro-pyran-2-yl)methanol, the malonic ester synthesis, and hydrolysis of (Tetrahydro-pyran-2-yl)acetonitrile.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Oxidation of Alcohol | Route 2: Malonic Ester Synthesis | Route 3: Hydrolysis of Nitrile |
| Starting Material | (Tetrahydro-pyran-2-yl)methanol | 2-(Bromomethyl)tetrahydropyran | (Tetrahydro-pyran-2-yl)acetonitrile |
| Key Transformation | Oxidation of a primary alcohol | Alkylation of diethyl malonate | Hydrolysis of a nitrile |
| Number of Steps | 1 | 3 (including starting material synthesis) | 2 (including starting material synthesis) |
| Reagents & Conditions | Jones reagent (CrO₃, H₂SO₄, acetone) or TEMPO/NaOCl | 1. NaOEt, EtOH2. Diethyl malonate3. NaOH, H₂O, then H₃O⁺, Δ | H₂SO₄, H₂O, Δ |
| Reported Yield | Good to high (typically >80%) | Moderate (overall yield can be lower) | High (often >90%) |
| Advantages | - High-yielding- One-pot reaction | - Utilizes readily available starting materials | - High-yielding final step- Relatively simple procedure |
| Disadvantages | - Use of carcinogenic chromium reagents | - Multi-step process- Potential for side reactions | - Requires synthesis of the nitrile precursor |
Visualizing the Synthetic Pathways
To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the chemical transformations involved in each route.
Route 1: Oxidation of (Tetrahydro-pyran-2-yl)methanol
biological efficacy of (Tetrahydro-pyran-2-yl)-acetic acid compared to similar compounds
A comprehensive analysis of the biological activities of tetrahydropyran-containing compounds, highlighting their therapeutic potential and the need for further investigation into specific analogues like (Tetrahydro-pyran-2-yl)-acetic acid.
Introduction
The tetrahydropyran motif is considered a privileged structure due to its favorable pharmacological properties. It can act as a bioisostere for other cyclic systems and engage in hydrogen bonding, influencing the compound's overall bioactivity and pharmacokinetic profile.
Comparative Biological Activities of Tetrahydropyran Derivatives
To contextualize the potential efficacy of "this compound," this section summarizes the observed biological activities of various derivatives containing the tetrahydropyran core.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of tetrahydropyran derivatives against various cancer cell lines. These compounds often exert their effects through diverse mechanisms, including the inhibition of key signaling pathways involved in cell growth and proliferation.
Table 1: Anticancer Activity of Selected Tetrahydropyran Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay Type | Efficacy Metric (e.g., IC₅₀) | Reference |
| Novel Tetrahydropyran-Triazole Hybrids | HeLa, A549, SW1573, T-47D, WiDr, HBL-100 | Proliferation Assay | Significant antiproliferative activity | [1] |
| Tetrahydrobenzo[b]pyran Derivatives | Ovarian Cancer Cell Lines | Cytotoxicity Assay | Exhibited antitumor activities | [2] |
| Tetralin-Pyrazoline Derivatives | HeLa, MCF-7 | Anticancer Activity Assay | Compound 3a showed potent activity (IC₅₀ = 3.5 µg/mL for HeLa, 4.5 µg/mL for MCF-7) | [3] |
| 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives | - | TGF-β Type I Receptor Inhibition | Potent inhibitors |
Antiviral Activity
The tetrahydropyran ring is a key structural feature in several potent antiviral agents, particularly in the development of HIV protease inhibitors. The cyclic ether moiety can form crucial interactions within the enzyme's active site, leading to enhanced inhibitory activity.
Table 2: Antiviral Activity of Selected Tetrahydropyran Derivatives
| Compound/Derivative Class | Virus | Target | Efficacy Metric (e.g., Kᵢ, EC₅₀) | Reference |
| Fused Tetrahydropyran–Tetrahydrofuran (Tp–THF) Ligands | HIV-1 | Protease | Potent inhibitors (e.g., GRL-0476, Kᵢ = 2.7 pM, IC₅₀ = 0.5 nM) | [4] |
| Tricyclic PI with Tetrahydrofuran rings | Multidrug-resistant HIV-1 | Protease | Tenfold increase in antiviral activity compared to Darunavir | [4] |
| Epoxybenzooxocino[4,3-b]Pyridine Derivatives | SARS-CoV-2 | Viral Replication | One derivative showed activity comparable to a pharmaceutical drug | [5] |
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory potential of tetrahydropyran derivatives. These compounds have been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Table 3: Anti-inflammatory Activity of Selected Tetrahydropyran Derivatives
| Compound/Derivative | Model | Key Findings | Reference |
| ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20) | Acetic acid-induced writhing, formalin, and tail-flick tests in mice | Exhibited antinociceptive effects involving the opioid system. | [6][7] |
| ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20) | Paw edema and air pouch models in mice | Induced an antiedematogenic effect, reduced leukocyte migration, and decreased pro-inflammatory cytokines (TNF-α and IL-6). | [6][7][8] |
| cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19) | Carrageenan- and bradykinin-induced paw edema in mice | Showed anti-inflammatory effects. | [9] |
| cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19) | In vitro assays | Inhibited COX activity and reduced levels of TNF-α, IL-6, and nitric oxide in RAW 264.7 cells. | [9] |
| Pyrrole derivative with a tetrahydropyridine group | In vitro and in vivo models | Potent inhibitor of LPS-induced TNFα production. | [10] |
Experimental Protocols
The biological efficacy of the compounds listed above was determined using a variety of standard in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments cited.
General Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[11][12][13][14]
-
Cell Plating: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[14]
-
Compound Treatment: After cell attachment (for adherent cells), replace the medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[13]
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[15][16][17][18]
-
Cell Seeding: Plate host cells (e.g., Vero cells) in 6-well or 12-well plates and grow to confluency.[16]
-
Virus Adsorption: Infect the cell monolayers with a known concentration of the virus in the presence and absence of various concentrations of the test compound. Incubate for 1-2 hours to allow for virus adsorption.[16]
-
Overlay: Remove the virus inoculum and add an overlay medium (e.g., containing agarose or Avicel) to restrict the spread of the virus to adjacent cells. This results in the formation of localized areas of cell death (plaques).[15]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet.[15]
-
Quantification: Count the number of plaques in each well. The antiviral activity is determined by the reduction in the number of plaques in the presence of the compound compared to the untreated virus control.
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway
Some tetrahydropyran derivatives have been identified as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis.[19][20][21][22][23]
Caption: TGF-β signaling pathway and the point of inhibition by certain tetrahydropyran derivatives.
HIV Protease Inhibition Mechanism
HIV protease is a critical enzyme for viral replication, cleaving polyproteins into functional viral proteins. Tetrahydropyran-containing protease inhibitors are designed to mimic the substrate and block the active site.[24][25][26][27][28]
Caption: Mechanism of HIV protease and its inhibition by tetrahydropyran-based drugs.
General Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for assessing the biological efficacy of a novel compound in vitro.
Caption: A generalized workflow for evaluating the in vitro biological efficacy of a test compound.
Conclusion
The tetrahydropyran scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating significant potential in anticancer, antiviral, and anti-inflammatory applications. While specific experimental data on the biological efficacy of "this compound" remains elusive, the extensive research on related derivatives provides a strong rationale for its investigation. The comparative data presented in this guide underscore the diverse bioactivities of tetrahydropyran-containing molecules and highlight the importance of continued research to elucidate the structure-activity relationships within this chemical class. Further studies are warranted to synthesize and evaluate "this compound" and its analogues to determine their specific biological targets and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.info [biomedres.info]
- 3. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - Castro - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 7. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ibtbioservices.com [ibtbioservices.com]
- 18. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 19. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 20. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 21. Video: TGF - β Signaling Pathway [jove.com]
- 22. sinobiological.com [sinobiological.com]
- 23. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 24. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 25. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
- 27. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 28. chem.libretexts.org [chem.libretexts.org]
cost-benefit analysis of different (Tetrahydro-pyran-2-yl)-acetic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
(Tetrahydro-pyran-2-yl)-acetic acid is a valuable building block in medicinal chemistry and drug development, frequently incorporated into novel therapeutic agents. The efficient and cost-effective synthesis of this key intermediate is therefore of significant interest. This guide provides a detailed cost-benefit analysis of two prominent synthetic methodologies: the Reformatsky reaction and the Wittig reaction, both commencing from the readily available starting material, tetrahydropyran-2-carbaldehyde.
Executive Summary
This report details and compares two synthetic pathways to this compound. Each method is evaluated based on reaction yield, cost of materials, reaction time, and overall process efficiency. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Method 1: Reformatsky Reaction Approach
The Reformatsky reaction offers a direct and reliable method for the synthesis of β-hydroxy esters, which can be subsequently converted to the desired carboxylic acid. This two-step process begins with the reaction of tetrahydropyran-2-carbaldehyde with ethyl bromoacetate in the presence of activated zinc, followed by acidic workup to yield ethyl (tetrahydro-pyran-2-yl)-acetate. The final step involves the hydrolysis of the ester to the target carboxylic acid.
Experimental Protocol: Reformatsky Reaction
Step 1: Synthesis of Ethyl (Tetrahydro-pyran-2-yl)-acetate
A suspension of activated zinc dust (1.2 equivalents) in anhydrous toluene is prepared in a flame-dried, three-necked flask under an inert atmosphere. A solution of tetrahydropyran-2-carbaldehyde (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene is added dropwise to the zinc suspension. The reaction mixture is heated to reflux for 2-3 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (tetrahydro-pyran-2-yl)-acetate.
Step 2: Hydrolysis to this compound
The purified ethyl (tetrahydro-pyran-2-yl)-acetate (1 equivalent) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2 equivalents) is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Method 2: Wittig Reaction Approach
The Wittig reaction provides an alternative pathway, renowned for its reliability in forming carbon-carbon double bonds. This synthesis also proceeds in two main steps. First, a phosphonium ylide is generated from ethyl bromoacetate and triphenylphosphine. This ylide then reacts with tetrahydropyran-2-carbaldehyde to form an α,β-unsaturated ester. Subsequent catalytic hydrogenation of the double bond and hydrolysis of the ester furnishes the final product.
Experimental Protocol: Wittig Reaction
Step 1: Synthesis of Ethyl (E/Z)-2-(tetrahydro-2H-pyran-2-ylidene)acetate
To a solution of triphenylphosphine (1.1 equivalents) in anhydrous toluene is added ethyl bromoacetate (1.1 equivalents), and the mixture is heated to reflux for 24 hours to form the phosphonium salt. After cooling, the salt is collected by filtration and dried. In a separate flask, the phosphonium salt (1 equivalent) is suspended in anhydrous tetrahydrofuran (THF) and treated with a strong base such as sodium hydride (1.1 equivalents) at 0 °C to generate the ylide. After stirring for 30 minutes, a solution of tetrahydropyran-2-carbaldehyde (1 equivalent) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield a mixture of (E/Z)-isomers of ethyl 2-(tetrahydro-2H-pyran-2-ylidene)acetate.
Step 2: Hydrogenation and Hydrolysis
The mixture of unsaturated esters is dissolved in ethanol and subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated. The resulting ethyl (tetrahydro-pyran-2-yl)-acetate is then hydrolyzed using the same procedure described in Step 2 of the Reformatsky reaction protocol.
Cost-Benefit Analysis
To facilitate a direct comparison, the following table summarizes the key quantitative metrics for each synthetic route. The costs are estimated based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.
| Metric | Reformatsky Reaction | Wittig Reaction |
| Overall Yield | ~60-70% | ~50-60% |
| Starting Materials Cost | Moderate | High |
| Reagent Cost | Low | High |
| Reaction Time | ~6-8 hours | ~36-48 hours |
| Number of Steps | 2 | 3 (including ylide formation) |
| Process Simplicity | Relatively straightforward | More complex (ylide generation) |
| Safety Considerations | Use of metallic zinc requires anhydrous conditions. | Use of sodium hydride requires careful handling. Triphenylphosphine oxide byproduct can be difficult to remove. |
Logical Workflow of the Analysis
The following diagram illustrates the decision-making process for selecting the optimal synthesis method based on the cost-benefit analysis.
enantiomeric purity analysis of (Tetrahydro-pyran-2-yl)-acetic acid
A Comprehensive Guide to the Enantiomeric Purity Analysis of (Tetrahydro-pyran-2-yl)-acetic acid
For researchers and professionals in drug development and chemical synthesis, the stereochemical purity of chiral molecules like this compound is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate accurate and robust analytical methods for determining enantiomeric excess (ee). This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with detailed experimental protocols and performance data to aid in method selection and implementation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric purity analysis, offering high resolution and versatility. The separation can be achieved directly on a chiral stationary phase (CSP) or indirectly after derivatization to form diastereomers that are then separated on a standard achiral column. Direct separation on a CSP is generally preferred for its simplicity.
Experimental Protocol: Direct Chiral HPLC
A common approach for chiral carboxylic acids involves the use of polysaccharide-based CSPs.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a carboxylic acid modifier (e.g., trifluoroacetic acid) is a typical starting point. A common mobile phase composition to screen is n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Performance
| Parameter | Typical Value | Notes |
| Resolution (Rs) | > 1.5 | A resolution of 1.5 indicates baseline separation of the two enantiomers. |
| Retention Time (tR1) | 8-12 min | Varies depending on the specific column and mobile phase composition. |
| Retention Time (tR2) | 10-15 min | The separation factor (α = tR2'/tR1') should be > 1.1 for good separation. |
| Limit of Detection (LOD) | ~0.01% of the major enantiomer | Can be influenced by the detector and the UV absorptivity of the analyte. |
| Limit of Quantitation (LOQ) | ~0.03% of the major enantiomer | The lowest concentration that can be reliably quantified. |
| Precision (RSD) | < 2% | Relative Standard Deviation for replicate injections. |
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster analysis times and a significant reduction in organic solvent consumption, aligning with green chemistry principles.[2] It often utilizes the same types of polysaccharide-based CSPs as HPLC.[3]
Experimental Protocol: Chiral SFC
-
Instrumentation: An analytical SFC system with a back pressure regulator, CO2 pump, modifier pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak® IC, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Supercritical CO2 as the primary mobile phase with a polar organic modifier, typically an alcohol like methanol or ethanol. A common gradient might be 5% to 40% methanol in CO2 over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in an alcohol, such as methanol or ethanol, to a concentration of 1 mg/mL.
Data Presentation: SFC Performance
| Parameter | Typical Value | Notes |
| Resolution (Rs) | > 1.5 | Often provides sharp peaks and excellent resolution. |
| Analysis Time | 2-5 min | Significantly faster than traditional HPLC. |
| Solvent Consumption | Reduced by >80% vs. HPLC | Primarily uses CO2, reducing organic solvent waste. |
| LOD/LOQ | Comparable to HPLC | Dependent on detector and analyte properties. |
| Precision (RSD) | < 2% | Modern SFC systems offer high reproducibility. |
Chiral Gas Chromatography (GC)
Chiral GC is well-suited for volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is typically required.
Experimental Protocol: Chiral GC
-
Derivatization: Convert the carboxylic acid to its methyl ester by reaction with diazomethane or methanol with a catalytic amount of acid.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative, such as a Chirasil-DEX CB column (25 m x 0.25 mm).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation of the enantiomers. A typical ramp rate is 5°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C (for FID).
-
Injection: Split injection is commonly used.
Data Presentation: GC Performance
| Parameter | Typical Value | Notes |
| Resolution (Rs) | > 1.5 | High-resolution capillary columns provide excellent separation. |
| Analysis Time | 10-30 min | Dependent on the temperature program and column length. |
| Sample Requirement | Requires derivatization | The need for derivatization adds a step to the workflow. |
| Sensitivity | High (with FID) | FID is very sensitive to organic compounds. |
| Precision (RSD) | < 2% | Modern GC autosamplers provide excellent injection precision. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A chiral amine, such as (R)-(-)-1-(1-Naphthyl)ethylamine or a commercially available chiral lanthanide shift reagent.
-
Sample Preparation:
-
Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard proton NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another proton NMR spectrum. The signals of the protons adjacent to the chiral center should now be split into two sets of peaks, one for each enantiomer.
-
-
Data Analysis: The enantiomeric excess is calculated from the integration of the non-overlapping signals corresponding to each enantiomer.[4]
Data Presentation: NMR Performance
| Parameter | Typical Value | Notes |
| Chemical Shift Difference (ΔΔδ) | 0.01 - 0.1 ppm | Highly dependent on the CSA and the specific protons being observed. |
| Analysis Time | 5-15 min per sample | Rapid, once the method is established. |
| Sample Requirement | ~5-10 mg | Non-destructive technique. |
| Accuracy | ±1-2% | Dependent on signal-to-noise and the resolution of the split signals. |
| Precision (RSD) | < 3% | Can be influenced by sample preparation and integration accuracy. |
Methodology Workflow and Visualization
The selection of an appropriate analytical technique often follows a logical progression based on the available instrumentation, sample properties, and the required level of sensitivity and accuracy.
Caption: Workflow for selecting a method for enantiomeric purity analysis.
Comparative Summary and Recommendations
| Technique | Speed | Cost per Sample | Sample Prep | Green Chemistry | Key Advantage | Best For |
| Chiral HPLC | Moderate | Moderate | Minimal | Fair | High versatility and resolution. | Routine QC and method development. |
| Chiral SFC | Fast | Low | Minimal | Excellent | High throughput and low solvent use. | High-throughput screening and preparative work. |
| Chiral GC | Moderate-Fast | Low | Required | Good | High efficiency for volatile compounds. | When analyte is volatile or easily derivatized. |
| NMR | Very Fast | High (instrument) | Minimal | Excellent | Non-destructive, no separation needed. | Rapid screening and structural confirmation. |
Recommendations:
-
For routine quality control and high-resolution analysis, Chiral HPLC on a polysaccharide-based CSP is the recommended starting point due to its robustness and widespread availability.
-
For high-throughput screening or when green chemistry is a priority, Chiral SFC is an excellent, often superior, alternative to HPLC.
-
If the analyte is already in a volatile form or can be easily derivatized, Chiral GC can offer excellent resolution.
-
NMR with a chiral solvating agent is a valuable orthogonal technique for rapid, non-separative confirmation of enantiomeric excess, particularly when sample is limited and needs to be recovered.
References
peer-reviewed studies on (Tetrahydro-pyran-2-yl)-acetic acid applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative overview of the therapeutic applications of pyran derivatives, focusing on their anticancer and tracheal relaxant properties. Due to a lack of extensive peer-reviewed studies directly comparing the applications of (Tetrahydro-pyran-2-yl)-acetic acid, this document summarizes the performance of the broader class of pyran derivatives against established therapeutic agents. The data presented is extracted from preclinical studies and is intended to provide a foundation for further research and development.
Anticancer Activity of Fused Pyran Derivatives
Fused pyran derivatives have demonstrated significant potential as anticancer agents by targeting cellular pathways to inhibit cancer cell growth and induce apoptosis.[1] The following tables summarize the in vitro cytotoxic activity of various fused pyran derivatives against different cancer cell lines, with cisplatin and mitoxantrone used as standard reference drugs.
Data Presentation: Cytotoxic Activity of Fused Pyran Derivatives
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (in µM) of Fused Pyran Derivatives against Various Cancer Cell Lines [1]
| Compound | MCF7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 6e | 12.46 ± 2.72 | - | - |
| 8c | - | - | 7.58 ± 1.01 |
| 14b | - | 0.23 ± 0.12 | - |
| Cisplatin (Standard) | - | - | - |
| Mitoxantrone (Standard) | - | See Apoptotic Activity | - |
Note: "-" indicates data not provided in the source. Data are shown as mean ± SD, n = 3.
Table 2: Apoptotic Activity of Compound 14b in A549 Lung Cancer Cells [1]
| Treatment | % of Apoptotic Cells (24h) |
| Compound 14b | 34.48 ± 4.79 |
| Mitoxantrone (Standard) | 27.60 ± 3.56 |
Data are shown as mean ± SD, n = 3.
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (MCF7, A549, and HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the fused pyran derivatives or the standard drug (cisplatin) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Flow Cytometry for Apoptosis Analysis
-
Cell Treatment: A549 cells are treated with the IC50 concentration of the test compound (e.g., 14b) or the standard drug (mitoxantrone) for 24 and 48 hours.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Signaling Pathway and Experimental Workflow
The anticancer mechanism of these fused pyran derivatives involves the induction of apoptosis and targeting cell cycle progression.[1]
Tracheal Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives
Certain 4H-pyran and 1,6-dihydropyridine derivatives have been shown to exhibit significant relaxant effects on tracheal smooth muscle, suggesting their potential as treatments for respiratory conditions like asthma.[2] Their performance has been compared to theophylline, a known phosphodiesterase inhibitor used as a positive control.[2]
Data Presentation: Tracheal Relaxant Activity
The half-maximal effective concentration (EC50) values, which represent the concentration of a compound that produces 50% of the maximal possible effect, are presented below. Lower EC50 values indicate greater potency.
Table 3: EC50 Values (in µM) for Tracheal Relaxant Effect on Isolated Rat Trachea [2]
| Compound | EC50 (µM) |
| 4b (4H-Pyran derivative) | 96.3 ± 7.5 |
| 4f (4H-Pyran derivative) | 25.9 ± 4.5 |
| 7a (1,6-Dihydropyridine derivative) | 98.2 ± 3.1 |
| 8d (1,6-Dihydropyridine derivative) | 109.6 ± 7.5 |
| Theophylline (Positive Control) | 158 |
Data are shown as mean ± SD.
Experimental Protocols: Tracheal Relaxant Activity Assessment
Isolated Rat Trachea Assay
-
Tissue Preparation: Male Wistar rats are euthanized, and the trachea is dissected and cut into rings.
-
Tissue Mounting: The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. An initial tension is applied.
-
Contraction Induction: The tracheal rings are contracted with carbachol (1 µM).
-
Compound Addition: Cumulative concentrations of the test compounds or theophylline are added to the bath.
-
Response Measurement: The relaxation of the tracheal smooth muscle is measured and recorded. The relaxant effect is expressed as a percentage of the carbachol-induced contraction.
Mechanism of Action and Experimental Workflow
The relaxant activity of these pyran derivatives is suggested to be mediated through the blockade of Ca2+ channels, a mechanism analogous to that of 1,4-dihydropyridines.[2]
References
Navigating the Regulatory Landscape and Preclinical Potential of (Tetrahydro-pyran-2-yl)-acetic acid Derivatives
A Comparative Guide for Researchers and Drug Developers
The development of novel therapeutics hinges on a thorough understanding of both the regulatory framework and the preclinical performance of new chemical entities. This guide provides a comprehensive overview of the regulatory guidelines applicable to (Tetrahydro-pyran-2-yl)-acetic acid derivatives and presents a comparative analysis of their preclinical efficacy in two key therapeutic areas: analgesia and cancer. As specific regulatory guidelines for this exact class of compounds do not exist, this document outlines the general regulatory pathway for new chemical entities (NCEs) and uses specific examples of tetrahydropyran derivatives to illustrate their potential against established alternatives, supported by experimental data.
Section 1: Regulatory Framework for New Chemical Entities
The journey of a new chemical entity, including this compound derivatives, from laboratory to market is governed by a stringent regulatory process overseen by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The overarching goal is to ensure the safety, efficacy, and quality of new medicines.
A critical early step is the submission of an Investigational New Drug (IND) application to the FDA, or a Clinical Trial Application (CTA) to the EMA, before initiating studies in humans. These applications require a comprehensive data package that includes:
-
Chemistry, Manufacturing, and Controls (CMC): This section details the composition, manufacture, and specifications of the drug substance and drug product. It must demonstrate the identity, strength, quality, and purity of the NCE.
-
Pharmacology and Toxicology Studies: Extensive preclinical testing in animal models is required to characterize the drug's mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity. These studies are conducted under Good Laboratory Practice (GLP) regulations.
-
Clinical Protocol and Investigator Information: The application must include detailed protocols for the proposed clinical trials, including patient selection criteria, dosing regimens, and safety monitoring plans.
The general workflow for the development and approval of a new chemical entity is illustrated in the diagram below.
Section 2: Comparative Analysis of a Tetrahydropyran Derivative in Analgesia
Recent studies have highlighted the potential of certain tetrahydropyran derivatives as novel analgesic and anti-inflammatory agents. One such compound, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20), has been evaluated in established preclinical models of pain.
Experimental Data
The following tables summarize the analgesic efficacy of LS20 in comparison to standard drugs in three common animal models of pain.
Table 1: Efficacy in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg, i.p.) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle (Control) | - | 45.3 ± 2.1 | - |
| LS20 | 10 | 20.1 ± 1.5 | 55.6 |
| LS20 | 30 | 12.4 ± 1.1 | 72.6 |
| Diclofenac | 30 | 15.2 ± 1.3 | 66.4 |
Table 2: Efficacy in Formalin Test in Mice (Licking Time in Seconds)
| Compound | Dose (mg/kg, i.p.) | Early Phase (0-5 min) | Late Phase (15-30 min) |
| Vehicle (Control) | - | 85.2 ± 5.4 | 98.7 ± 6.1 |
| LS20 | 30 | 42.1 ± 3.8 | 35.6 ± 3.2 |
| Indomethacin | 10 | 80.5 ± 4.9 | 48.9 ± 4.5 |
Table 3: Efficacy in Tail-Flick Test in Mice (Latency in Seconds)
| Compound | Dose (mg/kg, i.p.) | Latency at 60 min (± SEM) |
| Vehicle (Control) | - | 2.1 ± 0.2 |
| LS20 | 30 | 5.8 ± 0.4 |
| Morphine | 10 | 8.5 ± 0.6 |
Experimental Protocols
-
Acetic Acid-Induced Writhing Test: Male Swiss mice (n=6 per group) were administered the test compounds or vehicle intraperitoneally (i.p.). Thirty minutes later, 0.6% acetic acid solution was injected i.p. to induce abdominal constrictions (writhing). The number of writhes was counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Formalin Test: Male Swiss mice (n=6 per group) received the test compounds or vehicle i.p. Thirty minutes later, 20 µL of 2.5% formalin was injected into the subplantar region of the right hind paw. The time the animals spent licking the injected paw was recorded during the early phase (0-5 minutes) and the late phase (15-30 minutes) after the formalin injection.
-
Tail-Flick Test: The basal reaction time of male Swiss mice (n=6 per group) to a thermal stimulus applied to the tail was measured using a tail-flick apparatus. The test compounds or vehicle were then administered i.p., and the latency to tail withdrawal was measured at various time points. A cut-off time of 10 seconds was set to prevent tissue damage.
Section 3: Comparative Analysis of Tetrahydropyran Derivatives in Oncology
Derivatives of the this compound scaffold have also been investigated for their potential as anticancer agents. Specifically, a series of tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have shown promising activity against breast cancer cell lines.
Experimental Data
The following table presents the in vitro cytotoxic activity of representative tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives against the SK-BR-3 human breast cancer cell line, compared to a standard chemotherapeutic agent.
Table 4: In Vitro Cytotoxicity (IC50) against SK-BR-3 Breast Cancer Cells
| Compound | IC50 (µM) |
| Compound 16c | 0.21 |
| Compound 16d | 0.15 |
| Doxorubicin | 0.45 |
Experimental Protocol
-
Cell Viability Assay (MTT Assay): SK-BR-3 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds or doxorubicin for 72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Potential Signaling Pathway
While the exact mechanism of action for these anticancer derivatives is under investigation, many cytotoxic agents targeting breast cancer interfere with cell cycle progression or induce apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by such compounds.
Conclusion
This compound derivatives represent a versatile scaffold with demonstrated potential in both analgesia and oncology. While there are no specific regulatory guidelines for this chemical class, their development falls under the well-established framework for new chemical entities. The preclinical data presented here for representative compounds, when compared to standard-of-care agents, highlights their promise and underscores the importance of continued research. Further investigation into their mechanisms of action, safety profiles, and pharmacokinetic properties will be crucial in advancing these promising derivatives through the drug development pipeline.
Safety Operating Guide
Navigating the Safe Disposal of (Tetrahydro-pyran-2-yl)-acetic Acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (Tetrahydro-pyran-2-yl)-acetic acid (CAS Number: 13103-40-7), ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety Protocols
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound is not widely available, always attempt to source one from your chemical supplier. If available, the SDS will provide the most accurate and detailed safety and disposal information.
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "13103-40-7."
-
Keep this waste stream separate from other chemical wastes to prevent accidental mixing of incompatible substances.
-
-
Waste Accumulation:
-
Place all waste material, including any contaminated items such as weighing paper, gloves, or absorbent pads, into the designated hazardous waste container.
-
Ensure the container is made of a material compatible with the chemical and is kept securely closed when not in use.
-
-
Contacting a Licensed Waste Disposal Service:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose. Contact them to arrange for the pickup and disposal of your hazardous waste.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline |
| pH for Neutralization | For some simple carboxylic acids, neutralization to a pH of 6.0-8.0 may be an option if permitted by local regulations. This is not recommended for this compound without specific EHS approval. |
| Peroxide Forming Potential | Cyclic ethers are known to form explosive peroxides. Unused or aged material should be treated with extreme caution and disposed of professionally. |
| Container Labeling | All containers must be labeled with "Hazardous Waste," the full chemical name, and any known hazards. |
Experimental Protocols
The recommended "experiment" for the disposal of this compound is, in fact, a strict adherence to the established hazardous waste disposal protocol. No in-lab treatment or neutralization should be attempted without explicit guidance from your EHS department and a thorough understanding of the chemical's reactivity.
Essential Safety and Operational Guidance for Handling (Tetrahydro-pyran-2-yl)-acetic acid
Researchers and laboratory personnel must adhere to stringent safety protocols when handling (Tetrahydro-pyran-2-yl)-acetic acid to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and proper disposal methods. The following recommendations are synthesized from safety data sheets of closely related chemical compounds and general laboratory safety practices for acidic and flammable substances.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety. The required equipment varies depending on the specific laboratory task being performed.
| Task | Required Personal Protective Equipment |
| Routine Handling and Dispensing | Eye/Face Protection: Chemical safety goggles. A face shield should be worn if there is a splash hazard.[1][2] Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Inspect gloves before each use.[1] Body Protection: A flame-retardant and chemical-resistant lab coat.[3] Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Preparing Solutions | Eye/Face Protection: Chemical safety goggles and a face shield. Hand Protection: Chemical-resistant gloves. Body Protection: Chemical-resistant lab coat. Respiratory Protection: Operations should be conducted in a chemical fume hood.[1] |
| Accidental Spill Cleanup | Eye/Face Protection: Chemical safety goggles and a face shield. Hand Protection: Heavy-duty chemical-resistant gloves. Body Protection: Chemical-resistant suit or apron over a lab coat. Respiratory Protection: A NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors if not in a well-ventilated area.[4][5] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
1. Preparation and Handling:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][3] An eyewash station and safety shower must be readily accessible.[3][4]
-
Preventing Ignition: This compound is a flammable liquid and vapor. Keep it away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical and ventilating equipment. Employ non-sparking tools and take precautionary measures against static discharge.
-
Personal Hygiene: Wash hands thoroughly after handling the chemical.[2] Do not eat, drink, or smoke in the work area.[6]
2. Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
Remove all sources of ignition.[7]
-
Ventilate the area.[3]
-
Use appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert, non-combustible material such as sand or earth.[5]
-
Collect the absorbed material into a suitable, labeled container for disposal.[7]
-
Do not allow the chemical to enter drains or waterways.
4. Disposal:
-
Dispose of waste in a designated, approved waste disposal plant.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
-
Do not mix with other waste materials.
-
Contaminated containers should be treated as the product itself.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
